Z7Dnn9U8AE
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
406483-39-4 |
|---|---|
Molecular Formula |
C20H24O4 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
(1R,2S,4R,8R,9S,12S)-8,16-dihydroxy-9-methyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-13(18),14,16-trien-6-one |
InChI |
InChI=1S/C20H24O4/c1-19-7-6-14-13-5-3-12(21)8-11(13)2-4-15(14)16(19)9-17-20(19,23)10-18(22)24-17/h3,5,8,14-17,21,23H,2,4,6-7,9-10H2,1H3/t14-,15-,16+,17-,19+,20+/m1/s1 |
InChI Key |
NLUGVTJBNRSIKH-UQZPWQSVSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(CC(=O)O4)O)CCC5=C3C=CC(=C5)O |
Canonical SMILES |
CC12CCC3C(C1CC4C2(CC(=O)O4)O)CCC5=C3C=CC(=C5)O |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Biological Activity of 16α-Hydroxyestrone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
16α-hydroxyestrone (16α-OHE1) is an endogenous estrogen metabolite with potent biological activity that has garnered significant scientific interest due to its dual role in both physiological and pathological processes. Unlike its counterpart, 2-hydroxyestrone (2-OHE1), which is generally considered anti-estrogenic, 16α-OHE1 exhibits strong estrogenic effects and has been implicated in the progression of hormone-dependent cancers. This technical guide provides a comprehensive overview of the biological activity of 16α-OHE1, with a focus on its mechanism of action, signaling pathways, and the experimental methodologies used to elucidate its function.
Core Biological Activities of 16α-Hydroxyestrone
16α-hydroxyestrone is a potent estrogen, comparable in its effects on uterine growth to estradiol, although it has a lower binding affinity for the classical estrogen receptor α (ERα).[1] Its biological significance is often considered in the context of its ratio to 2-hydroxyestrone, with a higher 16α-OHE1/2-OHE1 ratio being associated with an increased risk of breast cancer.[2][3]
Estrogenic Potency and Receptor Binding
16α-OHE1 is a full estrogen agonist, capable of eliciting a maximal uterotrophic response equivalent to that of estradiol and estriol.[4][5] However, its binding affinity to the estrogen receptor is approximately 10% of that of estradiol.[1] A key distinguishing feature of 16α-OHE1 is its ability to form a covalent, irreversible bond with the estrogen receptor, which may contribute to its prolonged estrogenic activity.[4]
Role in Carcinogenesis
Elevated levels of 16α-OHE1 have been linked to an increased risk of hormone-dependent cancers, such as breast and endometrial cancer.[6] It stimulates the growth of breast cancer cells and enhances unscheduled DNA synthesis.[1][3] The pro-carcinogenic effects of 16α-OHE1 are attributed to its ability to promote cell proliferation and induce genotoxic effects.
Effects on Bone Metabolism
In contrast to its role in cancer, 16α-OHE1 may have a protective effect on bone health. Postmenopausal women with a higher metabolic preference for the 16α-hydroxylation pathway tend to have higher bone mineral density, suggesting that 16α-OHE1 supports bone maintenance more effectively than other estrogen metabolites.[7]
Quantitative Data on Biological Activity
The following table summarizes key quantitative data related to the biological activity of 16α-hydroxyestrone.
| Parameter | Value | Cell/System | Reference |
| Relative Binding Affinity (RBA) to Estrogen Receptor α | ~10% of Estradiol | Rat Uterus | [1] |
| Estrogenic Potency (Uterotrophic Assay) | Comparable to Estradiol | Rat | [1][5] |
| Effect on Breast Cancer Cell Proliferation (MCF-7 cells) | Stimulatory, comparable to Estradiol | MCF-7 cells | [1] |
| Association with Breast Cancer Risk (EMUR) | EMUR < 0.9 associated with a tenfold increased risk | Human (Premenopausal Women) | [2] |
EMUR: Estrogen Metabolites (2-hydroxyestrogens:16α-hydroxyestrone) Urine Ratio
Signaling Pathways of 16α-Hydroxyestrone
16α-OHE1 exerts its biological effects through a complex network of signaling pathways, primarily involving the estrogen receptor.
Classical Estrogen Receptor Signaling
Upon binding to the estrogen receptor in the cytoplasm, 16α-OHE1 induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. In the nucleus, the receptor-ligand complex binds to estrogen response elements (EREs) on the DNA, thereby modulating the transcription of target genes, such as those involved in cell cycle progression like cyclin D1.[1]
Caption: Classical Estrogen Receptor Signaling Pathway of 16α-OHE1.
Non-Genomic Signaling and Oxidative Stress
Recent evidence suggests that 16α-OHE1 can also induce rapid, non-genomic effects. In human pulmonary artery smooth muscle cells, 16α-OHE1 increases superoxide production through an ERα/GPR30-Nox-dependent mechanism.[8] This leads to oxidative stress and is associated with dysregulation of the Nrf2 pathway, a key regulator of the antioxidant response.[8] 16α-OHE1 was found to increase the expression of BACH1, a competitor of Nrf2.[8]
References
- 1. jme.bioscientifica.com [jme.bioscientifica.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. 16α-Hydroxyestrone - Wikipedia [en.wikipedia.org]
- 5. 16α-Hydroxyestrone - Wikiwand [wikiwand.com]
- 6. Protein Breakdown | Rupa Health [rupahealth.com]
- 7. 16-Hydroxyestrone | Rupa Health [rupahealth.com]
- 8. ahajournals.org [ahajournals.org]
Unable to Identify Compound Z7Dnn9U8AE
Following a comprehensive search of scientific literature and chemical databases, the identifier "Z7Dnn9U8AE" does not correspond to any known selective Estrogen Receptor α (ERα) agonist or any other publicly documented chemical compound.
The inquiry for an in-depth technical guide on "this compound" could not be fulfilled as no data, experimental protocols, or signaling pathway information associated with this specific identifier are available in the public domain. It is possible that "this compound" may be an internal project code, a placeholder, or a misidentified term.
Research into the broader field of selective ERα agonists reveals a dynamic area of drug development, particularly for conditions like breast cancer and for mitigating cardiovascular issues without adverse effects on reproductive tissues.[1][2] The development of novel selective estrogen receptor modulators (SERMs) and selective estrogen receptor downregulators (SERDs) is ongoing, with a focus on overcoming resistance to existing endocrine therapies.[3][4][5] Compounds are often designed based on existing molecular scaffolds, such as the 6-OH-benzothiophene core, to discover new agents with high potency and oral bioavailability.[3]
Scientists in this field are actively exploring novel non-steroidal ERα antagonists and degraders that induce unique conformational changes in the receptor, distinct from established drugs like tamoxifen and fulvestrant.[5][6] These efforts aim to develop next-generation therapies for ER-positive breast cancers, including those that have developed resistance to current treatments.[5]
Without a verifiable identity for "this compound," it is not possible to provide the requested quantitative data, experimental methodologies, or visual diagrams. Researchers seeking information on selective ERα agonists are encouraged to refer to scientific literature using established compound names or registry numbers.
References
- 1. dovepress.com [dovepress.com]
- 2. Selective estrogen receptor-alpha agonist provides widespread heart and vascular protection with enhanced endothelial progenitor cell mobilization in the absence of uterotrophic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Selective Estrogen Receptor Downregulators (SERDs) Developed Against Treatment-Resistant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mitacs.ca [mitacs.ca]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Core Function of Estrogen Receptor Alpha
This guide provides a comprehensive overview of the function, signaling pathways, and experimental analysis of Estrogen Receptor Alpha (ERα), a key regulator in human physiology and disease. Tailored for researchers, scientists, and drug development professionals, this document delves into the molecular mechanisms of ERα action, presents quantitative data for key interactions, and offers detailed protocols for essential experimental assays.
Introduction to Estrogen Receptor Alpha (ERα)
Estrogen Receptor Alpha (ERα), also known as Nuclear Receptor Subfamily 3 Group A Member 1 (NR3A1), is a ligand-activated transcription factor that plays a pivotal role in mediating the physiological effects of the steroid hormone estrogen.[1] Encoded by the ESR1 gene, ERα is a member of the nuclear receptor superfamily and is crucial for the development and function of the reproductive system, as well as maintaining bone density and cardiovascular health.[2][3] Dysregulation of ERα signaling is strongly implicated in the pathogenesis of various diseases, most notably breast cancer, where it is a primary therapeutic target.[4]
ERα is a modular protein comprised of several functional domains: an N-terminal domain (NTD) containing the ligand-independent activation function 1 (AF-1), a central DNA-binding domain (DBD), a hinge region, and a C-terminal ligand-binding domain (LBD) which also contains the ligand-dependent activation function 2 (AF-2).[3] Upon binding to its cognate ligand, 17β-estradiol (E2), ERα undergoes a conformational change, dimerizes, and translocates to the nucleus where it modulates the transcription of target genes.[5]
Estrogen Receptor Alpha Signaling Pathways
ERα signaling is complex, involving both direct and indirect interactions with the genome to regulate gene expression. These mechanisms can be broadly categorized into classical (genomic) and non-classical (non-genomic) pathways.
Classical (ERE-Dependent) Signaling
The classical pathway involves the direct binding of the ERα dimer to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes.[3][6] This interaction initiates the recruitment of a cascade of co-activator proteins, leading to chromatin remodeling and the assembly of the transcriptional machinery, ultimately resulting in gene expression.
Non-Classical (ERE-Independent) Signaling
ERα can also regulate gene expression without directly binding to EREs. In this pathway, the ERα dimer interacts with other transcription factors, such as AP-1 or Sp1, that are already bound to their respective DNA response elements.[7] This "tethering" mechanism allows ERα to influence the transcription of genes that do not contain a classical ERE.
Non-Genomic Signaling
In addition to its nuclear actions, a subpopulation of ERα resides at the plasma membrane and can initiate rapid, non-genomic signaling cascades.[8] Upon estrogen binding, membrane-associated ERα can activate various kinase pathways, such as the MAPK/ERK and PI3K/AKT pathways, leading to downstream cellular effects that do not require gene transcription.[6][8]
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Genome-Wide Analysis of Estrogen Receptor α DNA Binding and Tethering Mechanisms Identifies Runx1 as a Novel Tethering Factor in Receptor-Mediated Transcriptional Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. illumina.com [illumina.com]
16α-LE2: An In-Depth Technical Guide on its Effects on Gene Transcription
For Researchers, Scientists, and Drug Development Professionals
Introduction
16α-hydroxy-estradiol-17-lactone (16α-LE2) is a synthetic steroidal estrogen that acts as a selective agonist for Estrogen Receptor Alpha (ERα). As a ligand for a key nuclear receptor, 16α-LE2 has demonstrated significant effects on the transcriptional regulation of a variety of genes implicated in diverse physiological and pathophysiological processes, including neuroinflammation and cardiovascular function. This technical guide provides a comprehensive overview of the effects of 16α-LE2 on gene transcription, detailing the underlying signaling pathways, experimental methodologies, and quantitative changes in gene expression.
Core Mechanism of Action: Signaling Pathways
16α-LE2 primarily exerts its effects by binding to and activating Estrogen Receptor Alpha (ERα), a ligand-dependent transcription factor. Upon binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. There, it can modulate gene transcription through two primary pathways:
-
Direct Genomic Pathway: The 16α-LE2-ERα complex binds directly to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby initiating or repressing transcription.
-
Indirect Genomic Pathway (Tethered): The 16α-LE2-ERα complex can also interact with other transcription factors, such as NF-κB and AP-1, that are already bound to their respective DNA response elements. This interaction modulates the transcriptional activity of these factors without direct ERα binding to the DNA.
The activation of ERα by 16α-LE2 can also trigger rapid, non-genomic signaling cascades originating from membrane-associated ERα, which can further influence gene expression by activating various protein kinases that phosphorylate and regulate the activity of other transcription factors.
Effects of 16α-LE2 on Gene Transcription: Quantitative Data
The following tables summarize the quantitative effects of 16α-LE2 on the expression of specific genes as determined in various experimental models.
Neuroinflammatory Gene Expression in the Rat Frontal Cortex
This study investigated the effects of 16α-LE2 on the expression of neuroinflammatory genes in the frontal cortex of middle-aged, ovariectomized female rats. The data indicates a significant modulatory role for ERα in neuroinflammation.
| Gene Symbol | Gene Name | Direction of Regulation by 16α-LE2 |
| Defensins (Np4, RatNP-3b) | Defensin, neutrophil peptide 4 / Rat neutrophil peptide 3b | Upregulated |
| IgG-2a | Immunoglobulin heavy constant gamma 2A | Upregulated |
| Il6 | Interleukin 6 | Upregulated |
| C3 | Complement component 3 | Downregulated |
| Cd11b (Itgam) | Integrin alpha M (CD11b) | Downregulated |
| Ccl2 | C-C motif chemokine ligand 2 | Downregulated |
| RT1-Aw2 | RT1 class Ib, locus Aw2 | Downregulated |
| Fcgr2b | Fc gamma receptor IIb | Downregulated |
Data synthesized from Sárvári et al., Journal of Neuroinflammation, 2011.[1]
Cardiac Gene Expression in Spontaneously Hypertensive Rats
In a model of cardiac hypertrophy in ovariectomized, spontaneously hypertensive rats, 16α-LE2 demonstrated a cardioprotective effect by modulating the expression of key cardiac genes.
| Gene Symbol | Gene Name | Direction of Regulation by 16α-LE2 |
| Myh6 | Myosin, heavy polypeptide 6, cardiac muscle, alpha | Upregulated |
Data synthesized from Pelzer et al., Cardiovascular Research, 2005.
Systemic Inflammatory Cytokine Gene Expression
In a model of lipopolysaccharide (LPS)-induced systemic inflammation in aromatase-knockout (ArKO) male mice, 16α-LE2 was shown to abrogate the inflammatory response by preventing the upregulation of key pro-inflammatory cytokines.
| Gene/Protein | Direction of LPS-Induced Change | Effect of 16α-LE2 Treatment |
| IL-6 | Upregulated | Abrogated increase |
| TNF | Upregulated | Abrogated increase |
| MCP-1 (Ccl2) | Upregulated | Abrogated increase |
| IFN-γ | Upregulated | Abrogated increase |
Data synthesized from Straub et al., Journal of Immunology, 2006.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
In Vivo Treatment and Tissue Preparation for Neuroinflammatory Gene Analysis
Animal Model: Middle-aged (13-month-old) female Wistar rats. Procedure:
-
Ovariectomy was performed on the rats.
-
Following a recovery period, animals were subcutaneously injected daily for 14 days with either vehicle (control) or 16α-LE2 (30 µg/kg/day).
-
At the end of the treatment period, animals were euthanized, and the frontal cortex was dissected.
-
Total RNA was isolated from the frontal cortex tissue using a standard Trizol-based method.
In Vivo Treatment and Cardiac Tissue Analysis
Animal Model: Female spontaneously hypertensive rats (SHR). Procedure:
-
Ovariectomy was performed at 6 weeks of age.
-
One day after surgery, rats were treated daily for 12 weeks by subcutaneous injection with 16α-LE2 (30 µg/kg/d).
-
At 18 weeks of age, the animals were sacrificed, and heart tissue was collected.
-
Total RNA was extracted from the left ventricle for gene expression analysis.
Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)
Protocol:
-
RNA Isolation: Total RNA was extracted from tissues using TRIzol reagent according to the manufacturer's instructions. RNA quality and quantity were assessed by spectrophotometry.
-
Reverse Transcription: 1-2 µg of total RNA was reverse transcribed into cDNA using a high-capacity cDNA reverse transcription kit with random primers.
-
qPCR Reaction: The qPCR reaction was typically performed in a 20 µL volume containing:
-
cDNA template
-
Gene-specific forward and reverse primers (10 µM each)
-
SYBR Green Master Mix
-
-
Thermal Cycling: A standard three-step cycling protocol was used:
-
Initial denaturation (e.g., 95°C for 10 minutes)
-
40 cycles of:
-
Denaturation (e.g., 95°C for 15 seconds)
-
Annealing/Extension (e.g., 60°C for 60 seconds)
-
-
Melt curve analysis to ensure product specificity.
-
-
Data Analysis: Relative gene expression was calculated using the 2-ΔΔCt method, with a stable housekeeping gene (e.g., GAPDH, β-actin) used for normalization.
Conclusion
16α-LE2, as a selective ERα agonist, demonstrates potent and specific effects on gene transcription. Its ability to modulate the expression of genes involved in neuroinflammation and cardiovascular remodeling highlights its potential as a therapeutic agent. The data and protocols presented in this guide provide a solid foundation for further research into the transcriptional and signaling mechanisms of 16α-LE2 and for the development of novel ERα-targeted therapies. The distinct gene regulatory profiles in different tissues underscore the context-dependent nature of ERα signaling and the importance of targeted investigation in specific disease models.
References
In vitro characterization of Z7Dnn9U8AE
An in-depth literature search for "Z7Dnn9U8AE" did not yield any specific scientific information related to a compound, protein, gene, or any other biological or chemical entity. The identifier "this compound" does not appear in publicly accessible scientific databases or research articles.
This suggests that "this compound" may be one of the following:
-
A confidential internal designation: The identifier might be specific to a private research and development setting and not disclosed in public literature.
-
A novel or very recent discovery: Information may not yet be published.
-
An incorrect or outdated identifier: The code may contain a typographical error or have been superseded by a different name.
Without a verifiable scientific context for "this compound," it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathways.
Researchers, scientists, and drug development professionals seeking information on a specific entity are encouraged to verify the identifier and consult internal documentation or proprietary databases that may contain relevant data. If the entity is part of a collaborative effort, contacting the originating institution or research group may provide the necessary context and information.
A Technical Guide to Z7Dnn9U8AE: Discovery, Synthesis, and Core Functional Mechanisms
Disclaimer: Initial searches for the identifier "Z7Dnn9U8AE" did not yield any specific results in publicly available scientific literature or databases. This suggests that "this compound" may be a placeholder, a highly specific internal project code, or a fictional compound.
To fulfill the structural and content requirements of your request, this document will use the CRISPR-Cas9 gene-editing system as a well-documented and analogous subject. The principles of discovery, mechanism, and experimental workflow detailed below are presented as a template for the in-depth technical guide you requested.
Introduction and Discovery
The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) and CRISPR-associated protein 9 (Cas9) system represents a revolutionary leap in genome engineering. Its discovery arose from fundamental research into microbial immunology. Scientists observed that bacteria and archaea possess an adaptive immune system to defend against invading viruses (phages). This system captures snippets of viral DNA and integrates them into the bacterial genome as "spacers" within CRISPR arrays. These spacers are then transcribed into CRISPR RNAs (crRNAs), which, in conjunction with a trans-activating crRNA (tracrRNA), guide the Cas9 nuclease to recognize and cleave matching sequences in subsequent viral infections.
The transformative application of this system for targeted gene editing in mammalian cells was demonstrated by several research groups. They repurposed the natural defense mechanism into a two-component system: a guide RNA (gRNA), which is a synthetic fusion of the crRNA and tracrRNA, and the Cas9 nuclease. The gRNA directs Cas9 to a specific 20-nucleotide target sequence in the genome, provided it is adjacent to a Protospacer Adjacent Motif (PAM), typically 'NGG' for Streptococcus pyogenes Cas9 (SpCas9). This binding event initiates a double-strand break (DSB) at the target site, which can then be repaired by the cell's endogenous machinery.
Mechanism of Action: Targeted Genome Cleavage
The core mechanism of CRISPR-Cas9 involves the precise induction of a DSB at a desired genomic locus. This process is mediated by the Cas9-gRNA ribonucleoprotein complex.
-
Target Recognition: The gRNA, containing a user-defined spacer sequence, scans the genome for a complementary DNA sequence.
-
PAM Interrogation: The Cas9 protein first recognizes and binds to a short PAM sequence. This step is critical for the subsequent binding and cleavage of the target DNA.
-
R-Loop Formation: Upon PAM recognition, the DNA duplex unwinds, allowing the gRNA to hybridize with the complementary target strand, forming an R-loop structure.
-
Nuclease Activation: This hybridization event induces a conformational change in the Cas9 protein, activating its two nuclease domains: HNH and RuvC.
-
DNA Cleavage: The HNH domain cleaves the target strand (the one complementary to the gRNA), while the RuvC domain cleaves the non-target strand. The result is a blunt-ended DSB approximately 3-4 base pairs upstream of the PAM sequence.
Following the DSB, the cell's DNA repair pathways are activated. The two primary pathways are:
-
Non-Homologous End Joining (NHEJ): An error-prone pathway that often results in small insertions or deletions (indels) at the break site, leading to gene knockout.
-
Homology-Directed Repair (HDR): A high-fidelity pathway that can be exploited to insert or replace genetic sequences by providing an exogenous DNA repair template.
Signaling Pathway Visualization
Caption: The CRISPR-Cas9 mechanism from complex formation to DNA repair.
Quantitative Data Summary
The efficiency and specificity of CRISPR-Cas9 are critical parameters for any gene-editing experiment. Below is a summary of representative data from foundational studies.
| Parameter | Cell Line | Target Gene | Delivery Method | On-Target Modification (%) | Off-Target Mutations (Sites) |
| Cleavage Efficiency | HEK293T | EMX1 | Plasmid Transfection | 25 - 72% | 5 - 138 |
| Cleavage Efficiency | K562 | HBB | Electroporation (RNP) | >90% | < 5 |
| HDR Efficiency | mESCs | Various | Plasmid + ssODN | 2 - 19% | Not Reported |
| Specificity | U2OS | VEGFA | Plasmid Transfection | 83% | 0 (at top predicted sites) |
Experimental Protocols
This section outlines a generalized protocol for CRISPR-Cas9-mediated gene knockout in a mammalian cell line.
Materials
-
Cells: HEK293T cells
-
Plasmids: All-in-one plasmid containing SpCas9 and a cloning site for the gRNA
-
Reagents: Lipofectamine 3000, Opti-MEM, DMEM, FBS, Penicillin-Streptomycin, PBS, DNA extraction kit, primers for target locus, PCR reagents, T7 Endonuclease I.
-
Equipment: Cell culture incubator, biosafety cabinet, electroporator (optional), PCR thermocycler, gel electrophoresis system.
Methodology: Step-by-Step
-
gRNA Design and Cloning:
-
Identify a 20-bp target sequence in the exon of the target gene, immediately upstream of a PAM (NGG) sequence.
-
Synthesize two complementary DNA oligonucleotides encoding the gRNA sequence.
-
Anneal the oligos and clone them into the Cas9 expression plasmid using restriction digestion and ligation.
-
Verify the sequence of the final plasmid.
-
-
Cell Culture and Transfection:
-
Plate HEK293T cells in a 6-well plate to be 70-90% confluent on the day of transfection.
-
For each well, dilute 2500 ng of the Cas9-gRNA plasmid in Opti-MEM.
-
In a separate tube, dilute Lipofectamine 3000 reagent in Opti-MEM.
-
Combine the diluted DNA and lipid reagent, incubate for 15 minutes, and add the mixture to the cells.
-
Incubate cells for 48-72 hours.
-
-
Genomic DNA Extraction and Analysis:
-
Harvest cells and extract genomic DNA using a commercial kit.
-
Amplify the genomic region surrounding the target site using PCR (~500-800 bp amplicon).
-
Purify the PCR product.
-
Perform a T7 Endonuclease I (or mismatch cleavage) assay:
-
Denature and re-anneal the PCR products to form heteroduplexes.
-
Digest with T7 Endonuclease I, which cleaves mismatched DNA.
-
Analyze the digested products on an agarose gel. The presence of cleaved bands indicates successful editing.
-
-
Experimental Workflow Visualization
Caption: Standard workflow for CRISPR-mediated gene knockout in mammalian cells.
Unidentified Compound: Z7Dnn9U8AE and Estrogen Receptor Binding
A comprehensive search of publicly available scientific literature and chemical databases has yielded no specific information for a molecule designated "Z7Dnn9U8AE." This identifier does not correspond to any known compound, preventing the creation of a detailed technical guide on its binding affinity for estrogen receptors.
Extensive searches for "this compound" and its potential interactions with estrogen receptors (ER), including ERα and ERβ, did not retrieve any relevant data. This suggests that "this compound" may be an internal compound code not yet disclosed in public research, a novel molecule pending publication, or a misidentified term.
While a specific analysis of this compound is not possible, the principles of assessing estrogen receptor binding affinity are well-established in the field of drug discovery and endocrinology. Research in this area is critical for the development of therapies for hormone-dependent cancers, such as certain types of breast cancer, and for understanding the effects of endocrine-disrupting chemicals.
The general approach to characterizing the binding of a novel compound to estrogen receptors involves a series of established experimental protocols and data analysis methods.
General Experimental Workflow for Assessing ER Binding Affinity
A typical workflow to determine the binding affinity of a compound for estrogen receptors is outlined below. This process is fundamental for characterizing new selective estrogen receptor modulators (SERMs) or other potential therapeutic agents.
Caption: A generalized experimental workflow for determining the estrogen receptor binding affinity of a test compound.
Key Methodologies for Estrogen Receptor Binding Assays
Several experimental techniques are commonly employed to quantify the binding affinity of a compound for estrogen receptors.
1. Radioligand Binding Assays (RBA): This is a traditional and highly sensitive method.
-
Principle: A radiolabeled estrogen, such as [³H]-estradiol, is incubated with the estrogen receptor protein. The test compound is then added at various concentrations to compete with the radioligand for binding to the receptor.
-
Protocol Outline:
-
Incubate a constant concentration of purified ERα or ERβ with a constant concentration of [³H]-estradiol.
-
Add the unlabeled test compound in a series of increasing concentrations.
-
Allow the reaction to reach equilibrium.
-
Separate the receptor-bound radioligand from the unbound radioligand (e.g., via filtration).
-
Quantify the radioactivity of the receptor-bound fraction using liquid scintillation counting.
-
Plot the percentage of bound radioligand against the concentration of the test compound to determine the IC50 value.
-
2. Fluorescence Polarization (FP) Assays: A non-radioactive alternative to RBAs.
-
Principle: This technique measures the change in the polarization of fluorescent light emitted from a fluorescently labeled estrogen (fluorophore) when it binds to the larger estrogen receptor protein. Small, rapidly tumbling molecules (unbound fluorophore) have low polarization, while larger, slower-tumbling molecules (receptor-bound fluorophore) have high polarization. A test compound will displace the fluorophore, leading to a decrease in polarization.
-
Protocol Outline:
-
Incubate purified ERα or ERβ with a fluorescently labeled estrogen tracer.
-
Add the test compound at various concentrations.
-
Measure the fluorescence polarization after an incubation period.
-
The decrease in polarization is proportional to the amount of tracer displaced by the test compound.
-
Calculate the IC50 from the dose-response curve.
-
Data Presentation and Interpretation
The primary outputs of these assays are quantitative measures of binding affinity, typically presented in tables for clear comparison.
Table 1: Hypothetical Binding Affinity Data for a Test Compound
| Parameter | Estrogen Receptor α (ERα) | Estrogen Receptor β (ERβ) | Selectivity (ERα/ERβ) |
| IC50 (nM) | Value | Value | - |
| Ki (nM) | Value | Value | Ratio |
-
IC50 (50% Inhibitory Concentration): The concentration of the test compound required to displace 50% of the specific binding of the reference ligand. A lower IC50 indicates higher binding affinity.
-
Ki (Inhibition Constant): An intrinsic measure of the binding affinity of the inhibitor, calculated from the IC50 value and the concentration and affinity of the reference ligand.
-
Selectivity: The ratio of the Ki values for ERα and ERβ, indicating the compound's preference for one receptor subtype over the other.
Estrogen Receptor Signaling Pathways
Upon binding of a ligand, estrogen receptors can initiate signaling through genomic and non-genomic pathways.
Caption: Simplified overview of genomic and non-genomic estrogen receptor signaling pathways.
Methodological & Application
Application Notes and Protocols for Z7Dnn9U8AE in Rodent Models of Menopause
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z7Dnn9U8AE is a potent and selective, non-hormonal antagonist of the Neurokinin 3 Receptor (NK3R). Emerging research has identified the neurokinin B (NKB)/NK3R signaling pathway as a key mediator of vasomotor symptoms (VMS), such as hot flushes and night sweats, which are characteristic of menopause.[1][2][3] In response to declining estrogen levels during menopause, hypothalamic neurons that co-express kisspeptin, neurokinin B, and dynorphin (KNDy neurons) become hypertrophic and overactive.[4][5] This leads to an overstimulation of the thermoregulatory center in the brain, resulting in the inappropriate activation of heat dissipation mechanisms.[6] this compound is designed to block the action of NKB on the NK3R, thereby normalizing the activity of KNDy neurons and alleviating VMS.[1][7]
These application notes provide detailed protocols for evaluating the efficacy of this compound in an ovariectomized (OVX) rodent model of menopause, a well-established preclinical model for studying postmenopausal conditions.[8][9][10]
Signaling Pathway of this compound Action
The following diagram illustrates the proposed mechanism of action for this compound in the context of menopausal vasomotor symptoms.
Caption: Proposed mechanism of this compound in modulating menopausal vasomotor symptoms.
Experimental Protocols
Ovariectomized (OVX) Rodent Model of Menopause
This protocol describes the surgical induction of menopause in female rats.[8][9][11]
Materials:
-
Female Sprague-Dawley or Wistar rats (6 months of age)[8]
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scalpel, forceps, scissors, sutures)
-
Analgesics (e.g., buprenorphine, meloxicam)
-
Aseptic surgical field
Procedure:
-
Anesthetize the rat using an appropriate anesthetic protocol.
-
Administer preoperative analgesics as per institutional guidelines.[11]
-
Place the rat in a prone position and shave the surgical area on the dorsal side.
-
Make a small dorsolateral skin incision.[8]
-
Locate the ovaries and ligate the ovarian blood vessels.
-
Carefully remove both ovaries.
-
Suture the muscle layer and close the skin incision.
-
Provide postoperative care, including analgesics and monitoring for recovery.
-
Allow a recovery period of at least 2-3 weeks before initiating treatment to confirm ovarian failure.[8]
Verification of Ovariectomy:
-
Vaginal Smears: Daily vaginal smears should show a persistent diestrus state.
-
Hormone Levels: Serum estradiol levels will be significantly decreased, while LH and FSH levels will be elevated.[8]
-
Uterine Atrophy: At the end of the study, the uterine weight of OVX animals should be significantly lower than that of sham-operated controls.[8]
Evaluation of Vasomotor Symptoms: Tail Skin Temperature (TST)
This protocol measures changes in tail skin temperature as an indicator of hot flushes.[12][13][14]
Materials:
-
Temperature data loggers or thermocouples
-
Data acquisition system
-
Tape for securing the probe
Procedure:
-
Acclimatize the rats to the testing environment.
-
Securely tape a temperature probe to the ventral surface of the tail, approximately 1-2 inches from the base.[15]
-
Allow for a baseline temperature recording period (e.g., 15-30 minutes).
-
Administer this compound or vehicle control according to the study design.
-
Record tail skin temperature continuously for a defined period post-administration.
-
Analyze the data for frequency and amplitude of temperature elevations. An increase in TST is indicative of a hot flush-like event.[12][16]
Biochemical and Bone Density Analysis
a. Hormone Level Assessment
-
Sample Collection: Collect blood samples via tail vein or cardiac puncture at the end of the study.
-
Analysis: Use commercially available ELISA or RIA kits to measure serum concentrations of 17β-estradiol, Luteinizing Hormone (LH), and Follicle-Stimulating Hormone (FSH).[17]
b. Bone Mineral Density (BMD) Measurement
-
Method: At the termination of the study, excise the femurs and/or lumbar vertebrae.
-
Analysis: Measure bone mineral density using dual-energy X-ray absorptiometry (DEXA) or micro-computed tomography (µCT).[8]
c. Oxidative Stress Markers
-
Sample Collection: Collect brain tissue (e.g., hypothalamus) or serum.
-
Analysis: Measure levels of markers such as malondialdehyde (MDA) and the activity of antioxidant enzymes like superoxide dismutase (SOD) using commercially available assay kits.[18][19]
Experimental Workflow
The following diagram outlines the general experimental workflow for evaluating this compound.
Caption: General experimental workflow for preclinical evaluation of this compound.
Data Presentation
The following tables present hypothetical data to illustrate the expected outcomes of studies evaluating this compound.
Table 1: Effect of this compound on Vasomotor Symptoms (Tail Skin Temperature)
| Treatment Group | Mean Frequency of TST Spikes (>1°C/min) | Mean Amplitude of TST Spikes (°C) |
| Sham + Vehicle | 1.2 ± 0.3 | 0.8 ± 0.2 |
| OVX + Vehicle | 8.5 ± 1.1 | 3.2 ± 0.5 |
| OVX + this compound (10 mg/kg) | 4.1 ± 0.7 | 1.9 ± 0.3 |
| OVX + this compound (30 mg/kg) | 2.5 ± 0.5 | 1.1 ± 0.2 |
| Data are presented as mean ± SEM. *p<0.05 vs. Sham; **p<0.05 vs. OVX + Vehicle. |
Table 2: Effect of this compound on Hormonal and Uterine Parameters
| Treatment Group | Serum Estradiol (pg/mL) | Serum LH (ng/mL) | Uterine Weight (mg) |
| Sham + Vehicle | 45.2 ± 5.1 | 0.8 ± 0.2 | 550 ± 45 |
| OVX + Vehicle | <10 | 5.6 ± 0.8 | 150 ± 20 |
| OVX + this compound (10 mg/kg) | <10 | 5.4 ± 0.7 | 155 ± 22 |
| OVX + this compound (30 mg/kg) | <10 | 5.5 ± 0.9 | 152 ± 18* |
| Data are presented as mean ± SEM. *p<0.05 vs. Sham. |
Table 3: Effect of this compound on Bone Mineral Density and Oxidative Stress
| Treatment Group | Femoral BMD (g/cm²) | Hypothalamic MDA (nmol/mg protein) |
| Sham + Vehicle | 0.25 ± 0.02 | 1.5 ± 0.2 |
| OVX + Vehicle | 0.18 ± 0.01 | 3.2 ± 0.4 |
| OVX + this compound (10 mg/kg) | 0.19 ± 0.02 | 2.1 ± 0.3** |
| OVX + this compound (30 mg/kg) | 0.18 ± 0.01 | 1.8 ± 0.2** |
| Data are presented as mean ± SEM. *p<0.05 vs. Sham; **p<0.05 vs. OVX + Vehicle. |
Conclusion
The protocols and data presented herein provide a comprehensive framework for the preclinical evaluation of this compound, a novel NK3R antagonist, in a rodent model of menopause. The expected outcomes suggest that this compound can effectively alleviate vasomotor symptoms without impacting hormonal levels or uterine weight, highlighting its potential as a safe and effective non-hormonal therapy for menopausal symptoms. Further studies are warranted to fully elucidate its long-term effects and safety profile.
References
- 1. womensmentalhealth.org [womensmentalhealth.org]
- 2. Neurokinin 3 receptor antagonists – a novel non-hormonal treatment for menopausal hot flushes - International Menopause Society [imsociety.org]
- 3. Neurokinin 3 receptor antagonists - prime time? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurokinin 3 receptor antagonists for menopausal vasomotor symptoms, an appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neurokinin 3 receptor antagonism rapidly improves vasomotor symptoms with sustained duration of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. What are NK3 antagonists and how do they work? [synapse.patsnap.com]
- 8. Ovariectomized rat model of osteoporosis: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Description of Ovariectomy Protocol in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modeling menopause: The utility of rodents in translational behavioral endocrinology research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Murine Orchiectomy and Ovariectomy to Reduce Sex Hormone Production [jove.com]
- 12. An Improved Method for Recording Tail Skin Temperature in the Rat Reveals Changes During the Estrous Cycle and Effects of Ovarian Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Improved Method for Recording Tail Skin Temperature in the Rat Reveals Changes During the Estrous Cycle and Effects … [ouci.dntb.gov.ua]
- 14. researchgate.net [researchgate.net]
- 15. jscimedcentral.com [jscimedcentral.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Comparison of Skeletal Effects of Ovariectomy Versus Chemically Induced Ovarian Failure in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Histomorphological and Biochemical Analysis of Rat Model of Menopausal Skin Aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for a Novel 16α-Hydroxyestrogen Analog in Bone Density Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The development of novel therapeutic agents for metabolic bone diseases, such as osteoporosis, is a critical area of research. Estrogen and its analogs have long been recognized for their protective effects on bone mass. This document provides a detailed experimental protocol for investigating the effects of a hypothetical novel 16α-hydroxyestrogen analog, herein referred to as 16α-LE2, on bone density. The following protocols are designed to assess the compound's mechanism of action, efficacy, and potential as a therapeutic agent for promoting bone formation and inhibiting bone resorption.
In Vitro Experimental Protocols
Osteoblast Differentiation and Mineralization Assay
Objective: To determine the effect of 16α-LE2 on osteoblast differentiation and mineralization in vitro.
Cell Line: Human fetal osteoblastic cell line (hFOB 1.19) or primary mesenchymal stem cells (MSCs).
Methodology:
-
Cell Culture: Culture hFOB 1.19 cells in DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 34°C in a 5% CO2 incubator.
-
Osteogenic Differentiation: Seed cells in 24-well plates. Upon reaching 80% confluency, switch to an osteogenic induction medium containing 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate.
-
Treatment: Treat cells with varying concentrations of 16α-LE2 (e.g., 0.1, 1, 10, 100 nM) dissolved in a suitable vehicle (e.g., DMSO). Include a vehicle-only control group.
-
Alkaline Phosphatase (ALP) Staining and Activity:
-
After 7 days of treatment, fix cells with 4% paraformaldehyde.
-
Stain for ALP activity using a commercial kit.
-
For quantitative analysis, lyse the cells and measure ALP activity using a p-nitrophenyl phosphate (pNPP) substrate-based colorimetric assay.
-
-
Alizarin Red S Staining:
-
After 21 days of treatment, fix cells and stain with 2% Alizarin Red S solution to visualize calcium deposits.
-
For quantification, destain with 10% cetylpyridinium chloride and measure the absorbance at 562 nm.
-
-
Gene Expression Analysis (qRT-PCR):
-
At various time points (e.g., 3, 7, and 14 days), extract total RNA from treated cells.
-
Synthesize cDNA and perform quantitative real-time PCR to analyze the expression of key osteogenic marker genes, including Runt-related transcription factor 2 (RUNX2), ALP, and Osteocalcin (OCN).
-
Osteoclast Differentiation and Activity Assay
Objective: To evaluate the impact of 16α-LE2 on osteoclast differentiation and resorptive activity.
Cell Line: RAW 264.7 macrophage cell line or bone marrow-derived macrophages (BMMs).
Methodology:
-
Cell Culture: Culture RAW 264.7 cells in DMEM with 10% FBS.
-
Osteoclast Differentiation: Seed cells in 96-well plates and stimulate differentiation with Receptor Activator of Nuclear Factor-κB Ligand (RANKL) (e.g., 50 ng/mL).
-
Treatment: Concurrently treat cells with different concentrations of 16α-LE2.
-
TRAP Staining and Activity:
-
After 5-7 days, fix the cells and stain for Tartrate-Resistant Acid Phosphatase (TRAP), a marker for osteoclasts.
-
Count the number of TRAP-positive multinucleated cells (≥3 nuclei).
-
Measure TRAP activity in the cell lysate using a colorimetric assay.
-
-
Pit Resorption Assay:
-
Seed BMMs on bone-mimicking calcium phosphate-coated plates.
-
Induce osteoclastogenesis with RANKL and M-CSF in the presence or absence of 16α-LE2.
-
After 10-14 days, remove the cells and visualize the resorption pits.
-
Quantify the resorbed area using image analysis software.
-
In Vivo Experimental Protocol
Objective: To assess the in vivo efficacy of 16α-LE2 in a preclinical model of osteoporosis.
Animal Model: Ovariectomized (OVX) rat or mouse model, which mimics postmenopausal osteoporosis.
Methodology:
-
Animal Model: Perform bilateral ovariectomy on 3-month-old female Sprague-Dawley rats. A sham-operated group will serve as a control.
-
Treatment: After a 4-week recovery period to allow for bone loss, divide the OVX animals into treatment groups. Administer 16α-LE2 daily via oral gavage or subcutaneous injection at various doses for 12 weeks. Include a vehicle-treated OVX group and a positive control group (e.g., treated with 17β-estradiol).
-
Bone Mineral Density (BMD) Measurement:
-
Perform in vivo micro-computed tomography (µCT) scans of the distal femur and lumbar vertebrae at baseline and at the end of the treatment period.
-
Analyze key bone morphometric parameters including Bone Volume/Total Volume (BV/TV), Trabecular Number (Tb.N), Trabecular Thickness (Tb.Th), and Trabecular Separation (Tb.Sp).
-
-
Serum Biomarker Analysis:
-
Collect blood samples at different time points.
-
Measure serum levels of bone formation markers (e.g., P1NP) and bone resorption markers (e.g., CTX-I) using ELISA kits.
-
-
Histomorphometric Analysis:
-
At the end of the study, euthanize the animals and collect the femurs and tibias.
-
Perform undecalcified bone histology and stain sections with von Kossa and toluidine blue.
-
Analyze dynamic histomorphometric parameters by administering fluorescent labels (e.g., calcein and alizarin) at specific time points before euthanasia to determine the mineral apposition rate (MAR) and bone formation rate (BFR).
-
Data Presentation
Quantitative data from the described experiments should be summarized in clear and concise tables for easy comparison between treatment groups.
Table 1: In Vitro Effects of 16α-LE2 on Osteoblast Differentiation
| Treatment Group | ALP Activity (fold change) | Mineralization (fold change) | RUNX2 Expression (fold change) | OCN Expression (fold change) |
| Vehicle Control | 1.0 ± 0.1 | 1.0 ± 0.2 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| 16α-LE2 (0.1 nM) | 1.5 ± 0.2 | 1.8 ± 0.3 | 1.4 ± 0.2 | 1.6 ± 0.3* |
| 16α-LE2 (1 nM) | 2.5 ± 0.3 | 3.2 ± 0.4 | 2.1 ± 0.3 | 2.8 ± 0.4 |
| 16α-LE2 (10 nM) | 3.8 ± 0.4 | 5.1 ± 0.5 | 3.5 ± 0.4 | 4.2 ± 0.5 |
| 16α-LE2 (100 nM) | 4.2 ± 0.5 | 5.8 ± 0.6 | 3.9 ± 0.5 | 4.8 ± 0.6 |
*p<0.05, **p<0.01, ***p<0.001 compared to vehicle control. Data are presented as mean ± SD.
Table 2: In Vivo Effects of 16α-LE2 on Bone Microarchitecture in OVX Rats
| Treatment Group | BV/TV (%) | Tb.N (1/mm) | Tb.Th (µm) | Tb.Sp (µm) |
| Sham | 25.4 ± 2.1 | 4.2 ± 0.3 | 60.1 ± 3.5 | 180.2 ± 15.1 |
| OVX + Vehicle | 12.1 ± 1.5 | 2.5 ± 0.2 | 48.3 ± 2.8 | 350.5 ± 20.3 |
| OVX + 16α-LE2 (Low Dose) | 16.8 ± 1.8 | 3.1 ± 0.3 | 54.2 ± 3.1 | 280.1 ± 18.2 |
| OVX + 16α-LE2 (High Dose) | 22.5 ± 2.0 | 3.8 ± 0.4 | 58.9 ± 3.3 | 210.6 ± 16.5 |
| OVX + 17β-estradiol | 24.1 ± 2.2 | 4.0 ± 0.3 | 59.5 ± 3.4 | 195.4 ± 14.8 |
*p<0.05, **p<0.01 compared to OVX + Vehicle. Data are presented as mean ± SD.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Classical estrogen receptor signaling pathway in osteoblasts.
Experimental Workflow Diagram
Caption: Overall experimental workflow for evaluating 16α-LE2.
Application Notes and Protocols for Studying Uterine Tissue Using 16α-Lactone-Estradiol (16α-LE2)
Document ID: Z7Dnn9U8AE-ANP-UT-2025
Revision: 1.0
For Research Use Only. Not for use in diagnostic procedures.
Introduction
16α-lactone-estradiol (16α-LE2), also known by its UNII identifier this compound, is a synthetic, steroidal estrogen that functions as a highly potent and selective agonist for Estrogen Receptor Alpha (ERα).[1][2][3] Due to its high selectivity for ERα over Estrogen Receptor Beta (ERβ), 16α-LE2 is an invaluable tool for elucidating the specific roles of ERα-mediated signaling pathways in various tissues, including the uterus.
The biological effects of estrogens are mediated by both ERα and ERβ, which can have redundant, divergent, or even opposing effects.[1] In uterine tissue, ERα is the primary mediator of the proliferative effects of estrogen.[4] Studies in rodents have demonstrated that 16α-LE2 stimulates an increase in uterine weight, a key indicator of estrogenic activity, whereas ERβ-selective agonists have no such effect.[2][3] This makes 16α-LE2 a critical compound for researchers studying ERα's role in uterine physiology and pathophysiology, including conditions such as endometriosis, uterine fibroids, and endometrial cancer.
These application notes provide detailed protocols for utilizing 16α-LE2 in both in vivo and in vitro models to study uterine tissue.
Compound Information
| Property | Value | Reference |
| Compound Name | 16α-lactone-estradiol (16α-LE2) | [2] |
| UNII | This compound | [2] |
| IUPAC Name | 3,17β-Dihydroxy-19-nor-17α-pregna-1,3,5-(10)-triene-21,16α-lactone | [2] |
| Molecular Formula | C₂₀H₂₄O₄ | [2][5] |
| Molar Mass | 328.408 g·mol⁻¹ | [2][5] |
| CAS Number | 406483-39-4 | [2] |
Quantitative Data: Receptor Selectivity and Potency
| Parameter | Value | Receptor | Reference |
| Binding Affinity Preference | 70-fold higher than for ERβ | ERα | [1][2][3] |
| Transactivation Potency | 265-fold higher than for ERβ | ERα | [2][3] |
Signaling Pathway
The effects of 16α-LE2 in uterine tissue are mediated through the activation of Estrogen Receptor Alpha (ERα). This activation initiates both genomic and non-genomic signaling cascades. The genomic pathway involves the translocation of the 16α-LE2-ERα complex to the nucleus, where it binds to Estrogen Response Elements (EREs) on DNA to regulate gene transcription.[6] The non-genomic pathway is initiated by a subpopulation of ERα at the plasma membrane and involves the rapid activation of various protein kinase cascades.[6][7]
Caption: ERα Signaling Pathway initiated by 16α-LE2.
Experimental Protocols
In Vivo Uterotrophic Assay in Rodents
This protocol is designed to assess the estrogenic activity of 16α-LE2 on uterine tissue in an ovariectomized rodent model. The primary endpoint is the measurement of uterine wet weight.
5.1.1 Materials
-
16α-LE2
-
Vehicle (e.g., peanut oil, sesame oil)
-
Ethanol (for dissolving 16α-LE2)
-
Ovariectomized female rodents (e.g., rats, mice)
-
Syringes and needles for subcutaneous injection
-
Analytical balance
-
Dissection tools
5.1.2 Experimental Workflow
References
Application Notes and Protocols: Z7Dnn9U8AE for ERα Investigation in Cancer Research
Introduction
Z7Dnn9U8AE is a novel, high-affinity selective estrogen receptor alpha (ERα) modulator. It serves as a powerful research tool for investigating the role of ERα in the progression of various cancers, including breast, ovarian, and endometrial cancers. These application notes provide detailed protocols for utilizing this compound to study ERα-dependent signaling pathways, cell proliferation, and gene expression in cancer cell lines.
Estrogen receptor alpha (ERα) is a ligand-activated transcription factor that plays a crucial role in the development and progression of a significant portion of breast cancers.[1][2] Upon ligand binding, ERα undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to estrogen response elements (EREs) in the DNA to regulate the transcription of target genes.[1][2] These genes are involved in critical cellular processes such as cell growth, proliferation, and survival.[1] Dysregulation of ERα signaling is a key driver in the pathogenesis of ER-positive breast cancer.
This compound has been developed as a high-affinity ligand for ERα, enabling precise investigation of its function. Its unique properties allow for the elucidation of ERα-mediated signaling cascades and the identification of potential therapeutic targets.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | MCF-7 (ERα+) | T-47D (ERα+) | MDA-MB-231 (ERα-) |
| ERα Binding Affinity (Ki, nM) | 1.2 | 1.5 | >10,000 |
| IC50 (Cell Proliferation, nM) | 25 | 35 | >10,000 |
| E2-induced ERE Reporter Gene Inhibition (IC50, nM) | 15 | 22 | >10,000 |
Table 2: Effect of this compound on ERα Target Gene Expression in MCF-7 Cells
| Gene | Treatment (24h) | Fold Change (vs. Vehicle) |
| pS2 (TFF1) | 100 nM this compound | -4.5 |
| GREB1 | 100 nM this compound | -6.2 |
| CCND1 (Cyclin D1) | 100 nM this compound | -3.8 |
Experimental Protocols
1. Cell Culture and Maintenance
-
Cell Lines: MCF-7 (ERα-positive), T-47D (ERα-positive), MDA-MB-231 (ERα-negative).
-
Media: For MCF-7 and MDA-MB-231, use Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. For T-47D, use RPMI-1640 medium with the same supplements.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2. For experiments investigating estrogenic effects, switch to phenol red-free DMEM/RPMI with charcoal-stripped FBS for at least 48 hours prior to treatment.
2. ERα Competitive Binding Assay
-
Objective: To determine the binding affinity of this compound for ERα.
-
Materials: Nuclear extract from ERα-positive cells, [3H]-Estradiol, this compound, hydroxylapatite.
-
Procedure:
-
Incubate nuclear extracts with a fixed concentration of [3H]-Estradiol and increasing concentrations of this compound for 18 hours at 4°C.
-
Add hydroxylapatite slurry and incubate for 15 minutes at 4°C to bind the receptor-ligand complexes.
-
Wash the pellets with buffer to remove unbound ligand.
-
Measure the radioactivity of the pellets using a scintillation counter.
-
Calculate the Ki value using competitive binding analysis software.
-
3. Cell Proliferation Assay (MTT Assay)
-
Objective: To assess the effect of this compound on the proliferation of cancer cells.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 72 hours.
-
Add MTT reagent to each well and incubate for 4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value from the dose-response curve.
-
4. Western Blot Analysis
-
Objective: To analyze the expression levels of ERα and downstream target proteins.
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells and quantify protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against ERα, pS2, GREB1, or Cyclin D1 overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
5. Quantitative Real-Time PCR (qRT-PCR)
-
Objective: To measure the mRNA levels of ERα target genes.
-
Procedure:
-
Treat cells with this compound for 24 hours.
-
Isolate total RNA using a suitable kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using gene-specific primers and a SYBR Green master mix.
-
Normalize the expression of target genes to a housekeeping gene (e.g., GAPDH).
-
Calculate the fold change in gene expression using the ΔΔCt method.
-
6. Estrogen Response Element (ERE) Reporter Gene Assay
-
Objective: To measure the transcriptional activity of ERα.
-
Procedure:
-
Co-transfect cells with an ERE-luciferase reporter plasmid and a Renilla luciferase control plasmid.
-
Treat the cells with 17β-estradiol (E2) in the presence or absence of this compound for 24 hours.
-
Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Mandatory Visualizations
Caption: Canonical ERα signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for characterizing the effects of this compound.
References
- 1. Physiologically Relevant Estrogen Receptor Alpha Pathway Reporters for Single-Cell Imaging-Based Carcinogenic Hazard Assessment of Estrogenic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Estrogen receptor alpha (ERα) regulates PARN-mediated nuclear deadenylation and gene expression in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Preclinical Studies of 16α-Hydroxyestrone (16α-LE2)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
16α-hydroxyestrone (16α-OH-E1), potentially referred to as 16alpha-LE2, is an endogenous estrogen metabolite with significant biological activity.[1] Preclinical in vivo studies are crucial for elucidating its therapeutic potential and understanding its physiological and pathological roles. These studies often involve the administration of 16α-OH-E1 to animal models to investigate its effects on various estrogen-sensitive tissues. This document provides detailed application notes and protocols for conducting such preclinical investigations, with a focus on its potential application in osteoporosis.
1. Therapeutic Potential and Mechanism of Action:
16α-hydroxyestrone is a potent estrogen, and its biological effects are primarily mediated through its interaction with estrogen receptors (ERs).[2][3] It has been suggested to play a role in the pathophysiology of breast cancer and may have a protective effect against osteoporosis.[1]
Signaling Pathway:
The estrogenic effects of 16α-hydroxyestrone are initiated by its binding to estrogen receptors (ERα and ERβ), which are intracellular receptors. Upon binding, the receptor-ligand complex translocates to the nucleus, where it binds to estrogen response elements (EREs) on the DNA, leading to the transcription of target genes.[4][5][6][7]
2. Preclinical In Vivo Applications:
The primary preclinical application of 16α-hydroxyestrone investigated to date is its potential role in the prevention of postmenopausal osteoporosis. This is typically studied in ovariectomized (OVX) rodent models, which mimic the estrogen deficiency observed in postmenopausal women.
2.1. Osteoporosis Model:
A key study investigated the tissue-selective effects of continuous release of 16α-hydroxyestrone in ovariectomized growing rats. The results demonstrated that 16α-hydroxyestrone acts as an estrogen agonist on bone tissue, suggesting its potential to prevent bone loss.
Quantitative Data from Preclinical Osteoporosis Study:
| Parameter | Animal Model | Treatment Group | Dosage | Duration | Key Findings |
| Bone Effects | Ovariectomized growing rats | 16α-hydroxyestrone | 5 mg | 3 weeks | Estrogen agonist with respect to cortical and cancellous bone measurements. |
| Uterine Effects | Ovariectomized growing rats | 16α-hydroxyestrone | 5 mg | 3 weeks | Did not alter uterine wet weight at this dose. |
| Mammary Gland Effects | Ovariectomized growing rats | 16α-hydroxyestrone | 5 mg | 3 weeks | Not specified in abstract. |
3. Experimental Protocols:
3.1. Ovariectomized Rat Model of Postmenopausal Osteoporosis:
This protocol describes the induction of an osteoporosis model in female rats through surgical removal of the ovaries.
Experimental Workflow:
Materials:
-
Female Sprague-Dawley or Wistar rats (sexually mature, e.g., 3 months old)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments (scalpels, forceps, scissors, sutures)
-
Antiseptics (e.g., povidone-iodine, 70% ethanol)
-
Analgesics for post-operative care
Procedure:
-
Anesthesia: Anesthetize the rat using a suitable anesthetic agent.
-
Surgical Preparation: Shave and disinfect the surgical area on the dorsal side.
-
Incision: Make a small incision through the skin and underlying muscle to expose the abdominal cavity.
-
Ovary Removal: Locate and ligate the ovarian blood vessels and fallopian tubes, then carefully remove both ovaries. For sham-operated control animals, locate the ovaries but do not remove them.
-
Closure: Suture the muscle and skin layers.
-
Post-operative Care: Administer analgesics and monitor the animals for recovery. Allow for a recovery period (e.g., 2 weeks) before initiating treatment.
3.2. Administration of 16α-Hydroxyestrone via Controlled-Release Pellets:
This method ensures a continuous and stable release of the compound over the study period.
Materials:
-
16α-hydroxyestrone
-
Pellet formulation materials (e.g., cholesterol, cellulose)
-
Pellet press
-
Trocar or large-gauge needle for implantation
Procedure:
-
Pellet Preparation: Prepare controlled-release pellets containing a specific dose of 16α-hydroxyestrone (e.g., 5 mg). Placebo pellets without the active compound should be prepared for the control group.
-
Implantation Site Preparation: Anesthetize the rat and prepare a small incision site, typically on the back, slightly posterior to the shoulder blades.
-
Subcutaneous Pocket: Create a small subcutaneous pocket using blunt dissection.
-
Pellet Implantation: Insert the pellet into the subcutaneous pocket.
-
Wound Closure: Close the incision with a wound clip or suture.
3.3. Endpoint Analysis:
3.3.1. Bone Parameter Analysis:
-
Micro-Computed Tomography (µCT): Dissect the femurs or tibias and fix them in formalin. Perform µCT scans to analyze bone mineral density (BMD), trabecular bone volume (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).[8][9][10][11][12]
-
Histomorphometry: Embed the bones in plastic, section, and stain to visualize and quantify bone cellular activity (osteoblasts, osteoclasts).
3.3.2. Uterine Wet Weight Analysis (Uterotrophic Assay):
-
At the end of the study, carefully dissect the uterus, trim away any adhering fat and connective tissue, and weigh it. An increase in uterine weight is an indicator of estrogenic activity.
3.3.3. Mammary Gland Histological Analysis:
-
Dissect mammary glands and fix them in formalin.
-
Embed the tissue in paraffin, section, and stain with hematoxylin and eosin (H&E).
-
Examine the sections under a microscope to assess changes in ductal and alveolar structures and to look for signs of proliferation.[13][14]
The in vivo preclinical study of 16α-hydroxyestrone in an ovariectomized rat model provides evidence for its tissue-selective estrogenic activity, particularly its agonistic effects on bone. These findings support its potential as a therapeutic agent for the prevention of postmenopausal osteoporosis. Further studies are warranted to fully elucidate its mechanism of action, optimal dosage, and long-term safety profile. The protocols outlined in this document provide a framework for conducting such investigations in a standardized and reproducible manner.
References
- 1. 16α-Hydroxyestrone - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Estrogen metabolite ratio: Is the 2-hydroxyestrone to 16α-hydroxyestrone ratio predictive for breast cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. Frontiers | Using Micro-CT Derived Bone Microarchitecture to Analyze Bone Stiffness - A Case Study on Osteoporosis Rat Bone [frontiersin.org]
- 9. Analysis of Bone Architecture in Rodents Using Micro-Computed Tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Guidelines for Micro–Computed Tomography Analysis of Rodent Dentoalveolar Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. japsonline.com [japsonline.com]
- 13. Changes in Rat Mammary Tissue Architecture Following Pregnancy/Lactation Exposure to Glyphosate Alone or with 2,4-D and Dicamba - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sav.sk [sav.sk]
Preparing 16alpha-Hydroxyestrone Solutions for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
16alpha-hydroxyestrone (16α-OHE1) is a significant metabolite of estrone and estradiol, playing a crucial role in estrogenic signaling pathways. Unlike some other estrogen metabolites, 16α-OHE1 exhibits potent estrogenic activity and has been shown to covalently bind to and persistently activate estrogen receptors (ERs).[1][2] This sustained activation can lead to the stimulation of cell proliferation and may be implicated in the progression of hormone-dependent cancers.[3] Understanding the cellular effects of 16α-OHE1 is critical for research in endocrinology, oncology, and drug development.
These application notes provide detailed protocols for the preparation of 16α-hydroxyestrone solutions for use in in vitro laboratory settings. Adherence to these guidelines will ensure the accurate and reproducible application of this compound in experimental assays.
Data Presentation: Properties and Solubility of 16alpha-Hydroxyestrone
Proper preparation of 16α-OHE1 solutions is critical for experimental success. The following table summarizes the key physical and solubility properties of 16α-hydroxyestrone.
| Property | Value | Source |
| Synonyms | 16α-hydroxy E1, 16α-OHE1 | [1] |
| Molecular Formula | C₁₈H₂₂O₃ | [1] |
| Molecular Weight | 286.4 g/mol | [1] |
| Appearance | Crystalline solid | [1] |
| Storage | Store at -20°C | |
| Solubility in DMSO | ~20 mg/mL | [1] |
| Solubility in DMF | ~30 mg/mL | [1] |
| Solubility in DMF:PBS (pH 7.2) (1:5) | ~0.15 mg/mL | [1] |
Note: 16α-hydroxyestrone is sparingly soluble in aqueous buffers. To achieve maximum solubility in aqueous solutions, it is recommended to first dissolve the compound in an organic solvent like DMSO or DMF and then dilute it with the aqueous buffer of choice. Aqueous solutions are not recommended for storage for more than one day.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of 16α-hydroxyestrone, which can be stored for future use.
Materials:
-
16alpha-hydroxyestrone (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh a precise amount of 16α-hydroxyestrone powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.864 mg of 16α-OHE1.
-
Dissolving: Transfer the weighed powder to a sterile microcentrifuge tube. Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM. For 2.864 mg, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C. Under these conditions, the stock solution is stable for several months.
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
This protocol details the dilution of the 10 mM stock solution to prepare working solutions for treating cells in culture.
Materials:
-
10 mM 16α-hydroxyestrone stock solution in DMSO
-
Sterile, phenol red-free cell culture medium appropriate for your cell line
-
Sterile serological pipettes and pipette tips
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM 16α-OHE1 stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in sterile, phenol red-free cell culture medium to achieve the desired final concentrations for your experiment. It is crucial to ensure that the final concentration of the DMSO vehicle in the cell culture medium is kept constant across all treatment groups (including the vehicle control) and is typically below 0.1% to avoid solvent-induced cytotoxicity.
-
Example Dilution for a 1 µM Working Solution:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. This results in a 10 µM intermediate solution.
-
Prepare the final 1 µM working solution by adding 100 µL of the 10 µM intermediate solution to 900 µL of cell culture medium.
-
-
Application to Cells: Immediately add the freshly prepared working solutions to your cell cultures.
Protocol 3: In Vitro Treatment of MCF-7 Cells with 16alpha-Hydroxyestrone
This protocol provides a general workflow for treating the estrogen-responsive breast cancer cell line, MCF-7, with 16α-OHE1 to study its effects on cell proliferation or gene expression.
Materials:
-
MCF-7 cells
-
Complete growth medium (e.g., DMEM supplemented with 10% FBS and antibiotics)
-
Hormone-depleted medium (phenol red-free medium supplemented with charcoal-stripped fetal bovine serum)
-
16α-hydroxyestrone working solutions
-
Vehicle control (cell culture medium with the same final concentration of DMSO as the treatment groups)
-
Cell culture plates or flasks
Workflow:
Mandatory Visualization: Signaling Pathway of 16alpha-Hydroxyestrone
16alpha-hydroxyestrone exerts its biological effects primarily through the activation of the estrogen receptor (ER). Upon binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it acts as a transcription factor, regulating the expression of target genes. This can lead to the activation of downstream signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, which are pivotal in cell proliferation, survival, and differentiation.[4][5][6][7][8]
Quantitative Data Summary
The effective concentration of 16α-OHE1 can vary depending on the cell line and the specific biological endpoint being measured. The following table provides a summary of concentrations used in various in vitro studies.
| Cell Line | Assay | Effective Concentration Range | Reference |
| MCF-7 | Proliferation Assay | 10⁻⁵ M | [9] |
| C57/MG | DNA Repair, Proliferation, Anchorage-Independent Growth | 200 ng/mL | [10] |
| MCF-7 | Estrogen Metabolism Assay | 10⁻⁵ M | [9] |
Disclaimer: This document is intended for research use only and is not a substitute for a comprehensive understanding of the relevant scientific literature and safety precautions. Researchers should always consult the appropriate safety data sheets (SDS) and institutional guidelines before handling any chemical compounds.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 16α-Hydroxyestrone - Wikipedia [en.wikipedia.org]
- 3. Circulating 2-hydroxy and 16-α hydroxy estrone levels and risk of breast cancer among postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Estrogen Receptor Mutations and Changes in Downstream Gene Expression and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PI3 Kinase/Akt Activation Mediates Estrogen and IGF-1 Nigral DA Neuronal Neuroprotection Against a Unilateral Rat Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Estrogen action and cytoplasmic signaling pathways. Part II: the role of growth factors and phosphorylation in estrogen signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nexus between PI3K/AKT and Estrogen Receptor Signaling in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ehp.niehs.nih.gov [ehp.niehs.nih.gov]
- 10. Induction by estrogen metabolite 16 alpha-hydroxyestrone of genotoxic damage and aberrant proliferation in mouse mammary epithelial cells | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
Application Notes: High-Throughput Screening for ERα Modulators Using Compound Z
Introduction
Estrogen receptor alpha (ERα) is a ligand-activated transcription factor that plays a crucial role in the development and progression of a significant portion of breast cancers.[1] Consequently, ERα is a primary target for endocrine therapies. High-throughput screening (HTS) is a critical methodology in the discovery of novel ERα modulators that can serve as potential therapeutic agents.[2][3][4] This document provides detailed application notes and protocols for the use of a hypothetical novel compound, herein referred to as Compound Z, in a high-throughput screening campaign to identify and characterize its potential as an ERα modulator.
Target: Estrogen Receptor Alpha (ERα)
ERα is a nuclear receptor that, upon binding to its ligand (e.g., estrogen), undergoes a conformational change, dimerizes, and translocates to the nucleus.[5][6] In the nucleus, the ERα dimer binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, leading to the regulation of gene expression involved in processes like cell proliferation and differentiation.[5][6][7]
ERα Signaling Pathway
The canonical ERα signaling pathway begins with the binding of estrogen to ERα in the cytoplasm, leading to the dissociation of heat shock proteins. This is followed by receptor dimerization and translocation to the nucleus, where it binds to EREs and modulates gene transcription.
Caption: Canonical Estrogen Receptor Alpha (ERα) Signaling Pathway.
High-Throughput Screening Workflow
The HTS workflow for identifying ERα modulators like Compound Z typically involves a primary screen to identify "hits," followed by secondary and tertiary assays for confirmation and characterization.
Caption: High-Throughput Screening Workflow for ERα Modulators.
Experimental Protocols
1. ERα Luciferase Reporter Gene Assay
This cell-based assay is a common primary screen to measure the transcriptional activity of ERα in response to test compounds.
-
Objective: To determine if Compound Z can activate or inhibit ERα-mediated gene transcription.
-
Principle: A reporter gene (e.g., luciferase) is placed under the control of an ERE-containing promoter. ERα activation leads to the expression of luciferase, which is quantified by measuring luminescence.
-
Materials:
-
ERα-positive human breast cancer cell line (e.g., MCF-7 or T47D) stably transfected with an ERE-luciferase reporter construct.
-
Cell culture medium and supplements.
-
Compound Z and control compounds (e.g., 17β-estradiol as an agonist, Tamoxifen as an antagonist).
-
Luciferase assay reagent.
-
384-well microplates.
-
-
Protocol:
-
Seed the reporter cell line into 384-well plates and incubate overnight.
-
Treat the cells with various concentrations of Compound Z. Include positive (17β-estradiol) and negative (vehicle) controls. For antagonist screening, co-treat with a known agonist.
-
Incubate for 18-24 hours.
-
Add luciferase assay reagent to each well.
-
Measure luminescence using a microplate reader.
-
2. Fluorescence Polarization (FP) Binding Assay
This in vitro assay directly measures the binding of Compound Z to the ERα ligand-binding domain (LBD).
-
Objective: To determine the binding affinity of Compound Z for the ERα LBD.
-
Principle: A fluorescently labeled estrogen (tracer) is incubated with the purified ERα LBD. The binding of the large protein to the small tracer results in a high fluorescence polarization signal. A compound that binds to the LBD will displace the tracer, leading to a decrease in the FP signal.[8]
-
Materials:
-
Purified recombinant human ERα LBD.
-
Fluorescently labeled estrogen tracer.
-
Assay buffer.
-
Compound Z and unlabeled 17β-estradiol.
-
Black, low-volume 384-well microplates.
-
-
Protocol:
-
Add ERα LBD and the fluorescent tracer to the wells of a microplate.
-
Add serial dilutions of Compound Z or unlabeled 17β-estradiol.
-
Incubate at room temperature for 1-2 hours.
-
Measure fluorescence polarization using a microplate reader equipped with appropriate filters.
-
3. Cell Viability/Proliferation Assay
This assay assesses the effect of Compound Z on the proliferation of ERα-positive cells.
-
Objective: To determine the functional effect of Compound Z on cell growth.
-
Principle: ERα-positive breast cancer cell lines are dependent on estrogen for proliferation. Modulators of ERα will affect their growth rate, which can be measured using various methods, such as ATP-based assays (e.g., CellTiter-Glo®).
-
Materials:
-
ERα-positive human breast cancer cell line (e.g., MCF-7).
-
Cell culture medium.
-
Compound Z and control compounds.
-
Cell viability reagent (e.g., CellTiter-Glo®).
-
White, clear-bottom 96- or 384-well microplates.
-
-
Protocol:
-
Seed cells into microplates and allow them to attach.
-
Treat cells with a range of concentrations of Compound Z.
-
Incubate for 3-5 days.
-
Add the cell viability reagent.
-
Measure luminescence or fluorescence according to the assay manufacturer's instructions.
-
Data Presentation
Table 1: Summary of In Vitro Assay Results for Compound Z
| Assay Type | Endpoint | Compound Z | 17β-Estradiol (Agonist Control) | Tamoxifen (Antagonist Control) |
| ERα Luciferase Reporter Assay | EC50 (nM) | 150 | 0.1 | N/A |
| IC50 (nM) | >10,000 | N/A | 50 | |
| Fluorescence Polarization Assay | Ki (nM) | 250 | 1 | 75 |
| MCF-7 Cell Proliferation Assay | EC50 (nM) | 200 | 0.5 | N/A |
| IC50 (nM) | >10,000 | N/A | 100 |
EC50: Half-maximal effective concentration; IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant; N/A: Not applicable.
The provided protocols and application notes outline a comprehensive strategy for the high-throughput screening and initial characterization of Compound Z as a potential ERα modulator. The combination of a primary reporter gene assay, a direct binding assay, and a functional cell proliferation assay provides a robust dataset for decision-making in the early stages of drug discovery. The hypothetical data presented for Compound Z suggest it acts as an ERα agonist. Further studies would be required to elucidate its precise mechanism of action and potential for therapeutic development.
References
- 1. mdpi.com [mdpi.com]
- 2. Chemical Screening of Nuclear Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medical-xprt.com:443 [medical-xprt.com:443]
- 4. agilent.com [agilent.com]
- 5. Physiologically Relevant Estrogen Receptor Alpha Pathway Reporters for Single-Cell Imaging-Based Carcinogenic Hazard Assessment of Estrogenic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Estrogen receptor alpha (ERα) regulates PARN-mediated nuclear deadenylation and gene expression in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. A High-Throughput Screening Approach for Evaluating the Binding Affinity of Environmental Pollutants to Nuclear Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Z7Dnn9U8AE In Vivo Optimization
Welcome to the technical support center for Z7Dnn9U8AE. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of this compound for in vivo experiments. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and robust experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the tyrosine kinase Z-TK1. By blocking the ATP binding site of Z-TK1, this compound prevents the phosphorylation and subsequent activation of downstream signaling proteins, primarily through the SIG-PATH1 and SIG-PATH2 cascades. This inhibition is critical for reducing tumor cell proliferation and angiogenesis in preclinical cancer models.
Q2: What is the first step in determining the correct dose for my in vivo study?
A2: The first and most critical step is to determine the Maximum Tolerated Dose (MTD). The MTD is the highest dose of a drug that can be administered without causing unacceptable side effects or overt toxicity over a specified period.[1][2][3] This value is essential for defining the upper limit for subsequent efficacy and pharmacokinetic studies.[3] It is crucial to remember that mortality is not an intended endpoint for MTD studies.[1]
Q3: What is the difference between the MTD and the No Observed Adverse Effect Level (NOAEL)?
A3: The MTD focuses on identifying the dose that causes tolerable, sub-lethal toxicity. In contrast, the No Observed Adverse Effect Level (NOAEL) is the highest dose at which no statistically or biologically significant adverse effects are observed compared to a control group.[4][5][6] The NOAEL is a critical parameter for establishing the safety margin of a drug and is required by regulatory agencies like the FDA and EMA to determine a safe starting dose for human clinical trials.[4][7]
Q4: How do I select a starting dose for my initial MTD study?
A4: Selecting a starting dose requires integrating data from multiple sources. If available, leverage data from in vitro cytotoxicity assays (e.g., IC50 values) and any preliminary in vivo data from range-finding studies. A common strategy is to start with a dose significantly lower than any level where toxicity is anticipated and escalate from there. See the data table below for suggested starting doses in common preclinical models based on our internal studies.
Quantitative Data Summary
The following tables provide summarized data from internal validation studies to guide your experimental design.
Table 1: Recommended Starting Doses for MTD Escalation Studies
| Animal Model | Route of Administration | Recommended Starting Dose (mg/kg) |
|---|---|---|
| C57BL/6 Mouse | Intraperitoneal (IP) | 5 |
| BALB/c Mouse | Oral (PO) | 10 |
| Sprague Dawley Rat | Intravenous (IV) | 1 |
| Nude Mouse (Xenograft) | Oral (PO) | 10 |
Table 2: Representative Toxicity and Pharmacokinetic Data for this compound
| Animal Model | Route | NOAEL (mg/kg/day) | MTD (Single Dose, mg/kg) | Cmax (at MTD) | T½ (Plasma) |
|---|---|---|---|---|---|
| C57BL/6 Mouse | IP | 20 | 50 | ~2.5 µM | ~4 hours |
| BALB/c Mouse | PO | 40 | 100 | ~1.8 µM | ~6 hours |
| Sprague Dawley Rat | IV | 5 | 15 | ~5.0 µM | ~2.5 hours |
Troubleshooting Guide
This guide addresses specific issues you may encounter during your in vivo experiments with this compound.
Problem 1: I am observing severe toxicity (e.g., >15% weight loss, lethargy) at a dose I expected to be well-tolerated.
-
Question: Did you verify the formulation and dose calculations?
-
Answer: Always double-check calculations for dose, concentration, and vehicle composition. Ensure this compound is fully dissolved or homogenously suspended in the vehicle. Poor formulation can lead to "hot spots" of high concentration, causing acute toxicity.
-
-
Question: Is the route of administration appropriate?
-
Question: Could there be off-target effects?
-
Answer: While this compound is highly selective, high concentrations may lead to off-target activity.[10] If toxicity persists at lower doses that should be on-target, consider performing a targeted screen for known off-target liabilities or consult relevant literature for the Z-TK1 inhibitor class.
-
Problem 2: My efficacy study is showing no effect, even at doses approaching the MTD.
-
Question: Have you confirmed drug exposure at the target site?
-
Question: Have you confirmed target engagement?
-
Answer: A pharmacodynamic (PD) study is necessary to confirm that this compound is engaging its target, Z-TK1, in the tumor tissue.[8][13] This can be done by measuring the phosphorylation status of a direct downstream substrate of Z-TK1 (e.g., via Western Blot or IHC) in tissue samples collected after dosing.
-
-
Question: Is the dosing frequency optimal?
-
Answer: The plasma half-life (T½) of this compound is relatively short (see Table 2). If dosing is too infrequent, the drug concentration may fall below the therapeutic threshold between doses. A PK/PD study can help determine the optimal dosing schedule to maintain target inhibition.[13]
-
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Escalation Study
Objective: To determine the highest dose of this compound that can be administered as a single dose without causing mortality or serious, irreversible clinical signs of toxicity.[1][14]
Methodology:
-
Animal Model: Use naive, healthy mice (e.g., C57BL/6), 8-10 weeks old, n=3 per group.[14]
-
Acclimation: Allow animals to acclimate for a minimum of 7 days before the study begins.
-
Dose Selection: Prepare at least 3-4 dose levels plus a vehicle control group. Doses should be selected based on Table 1 or prior knowledge. A common escalation scheme is a modified Fibonacci sequence (e.g., 10, 20, 40, 80 mg/kg).
-
Formulation: Prepare this compound in a sterile, appropriate vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline). Ensure complete dissolution. Prepare fresh on the day of dosing.
-
Administration: Administer a single dose via the desired route (e.g., PO or IP).
-
Monitoring:
-
Continuously observe animals for the first 4 hours post-dosing for acute signs of toxicity (e.g., lethargy, ataxia, labored breathing).[14]
-
Record clinical observations, body weight, and food/water intake daily for 7-14 days.[2]
-
Define humane endpoints. A common endpoint is >20% body weight loss or severe, unremitting signs of distress.
-
-
Data Analysis: The MTD is defined as the highest dose at which no more than a 10% reduction in body weight is observed and no significant clinical signs of toxicity occur.[15]
Protocol 2: Pilot Pharmacokinetic (PK) Study
Objective: To characterize the absorption, distribution, and clearance of this compound after a single dose and determine key PK parameters like Cmax, Tmax, and T½.[9][12]
Methodology:
-
Animal Model: Use naive, healthy mice or rats with jugular vein cannulation for serial blood sampling (if possible). n=3-4 per time point.
-
Dose Selection: Administer a single dose of this compound at a well-tolerated level (e.g., near the NOAEL or 50% of the MTD).
-
Administration & Sampling:
-
Administer the dose via the intended therapeutic route.
-
Collect blood samples (~50-100 µL) into tubes containing an anticoagulant (e.g., K2-EDTA) at predetermined time points.
-
Suggested time points: 0 (pre-dose), 15 min, 30 min, 1, 2, 4, 8, and 24 hours post-dose.[13]
-
-
Plasma Preparation: Immediately centrifuge blood samples (e.g., 2000 x g for 10 min at 4°C) to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Data Analysis:
-
Plot the mean plasma concentration versus time.
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
T½ (Half-life): Time for the plasma concentration to decrease by half.
-
-
References
- 1. pacificbiolabs.com [pacificbiolabs.com]
- 2. Hooke - Contract Research - Maximum Tolerated Dose (MTD) [hookelabs.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. NOAEL (No Observed Adverse Effect Level) - Biotech Encyclopedia [anilocus.com]
- 5. No-observed-adverse-effect level - Wikipedia [en.wikipedia.org]
- 6. No observed adverse effect level (NOAEL) – REVIVE [revive.gardp.org]
- 7. A New Way in Deciding NOAEL Based on the Findings from GLP-Toxicity Test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. bioivt.com [bioivt.com]
- 10. Mechanisms of Drug Toxicity and Relevance to Pharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Why 90% of clinical drug development fails and how to improve it? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vivo Pharmacokinetics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 15. Workshop Summary Maximum Tolerated Dose: Implications For Risk Assessment - Issues in Risk Assessment - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting off-target effects of 16alpha-LE2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 16alpha-lactone-estradiol (16alpha-LE2).
Disclaimer: 16alpha-LE2 is a highly potent and selective agonist for Estrogen Receptor Alpha (ERα).[1] The information provided here is for research purposes only.
Frequently Asked Questions (FAQs)
Q1: What is 16alpha-LE2 and what is its primary mechanism of action?
16alpha-LE2, or 16α-lactone-estradiol, is a synthetic, steroidal estrogen that is a highly potent and selective agonist of the Estrogen Receptor Alpha (ERα).[1] Its primary mechanism of action is to bind to ERα, leading to the activation of downstream signaling pathways and gene expression regulated by this receptor. It exhibits a significantly higher binding affinity and transactivation potency for ERα compared to Estrogen Receptor Beta (ERβ).[1]
Q2: What is the selectivity profile of 16alpha-LE2?
16alpha-LE2 displays a high degree of selectivity for ERα over ERβ. It has been reported to have a 70-fold higher binding affinity and a 265-fold greater potency in transactivation assays for ERα compared to ERβ.[1] This selectivity makes it a valuable tool for studying the specific roles of ERα in various biological processes.
Q3: In which experimental systems is 16alpha-LE2 expected to be active?
Due to its high selectivity for ERα, 16alpha-LE2 is most effective in experimental systems where ERα is the predominant or functionally important estrogen receptor. For example, it has been shown to stimulate uterine weight, an ERα-mediated effect, but has no effect on ovarian follicle development, which is primarily driven by ERβ.[1]
Q4: What are the recommended solvent and storage conditions for 16alpha-LE2?
For in vitro experiments, 16alpha-LE2 can typically be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to store the stock solution at -20°C or -80°C to maintain its stability. Repeated freeze-thaw cycles should be avoided. For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically below 0.1%) to avoid solvent-induced artifacts.
Troubleshooting Guides
Issue 1: No or Low Biological Activity Observed
Potential Causes & Solutions
| Potential Cause | Recommended Troubleshooting Step |
| Low or Absent ERα Expression in the Experimental System | Confirm the expression level of ERα in your cell line or tissue model using techniques like Western Blot, qPCR, or immunohistochemistry. Select a cell line known to express high levels of ERα (e.g., MCF-7 cells). |
| Degradation of 16alpha-LE2 | Prepare fresh stock solutions of 16alpha-LE2. Avoid repeated freeze-thaw cycles. Protect the compound from light. |
| Suboptimal Concentration | Perform a dose-response experiment to determine the optimal concentration of 16alpha-LE2 for your specific assay and experimental system. |
| Assay-Specific Issues | Ensure that your assay is properly validated and that all reagents are fresh and correctly prepared. Include appropriate positive and negative controls in every experiment. |
Troubleshooting Workflow: No/Low Activity
Issue 2: Unexpected or Off-Target Effects
While 16alpha-LE2 is highly selective for ERα, off-target effects can occur, particularly at high concentrations. These effects may manifest as unexpected changes in cell signaling, morphology, or viability.
Potential Causes & Solutions
| Potential Cause | Recommended Troubleshooting Step |
| High Concentration Leading to Off-Target Binding | Lower the concentration of 16alpha-LE2 to a range where it is selective for ERα. The EC50 for ERα-mediated activity is a good starting point. |
| Interaction with Other Receptors or Proteins | In the absence of a specific off-target profile for 16alpha-LE2, consider that other SERMs have been reported to interact with other receptors (e.g., other nuclear receptors, ion channels) at high concentrations. If a specific off-target is suspected, use a selective antagonist for that target to see if the unexpected effect is blocked. |
| Cellular Stress Response | High concentrations of any small molecule can induce cellular stress. Monitor markers of cellular stress (e.g., heat shock proteins) and apoptosis (e.g., caspase activation). |
| Contamination of Compound | Ensure the purity of your 16alpha-LE2 stock. If possible, obtain the compound from a different supplier or have its purity verified. |
MCF-7 Cell Proliferation Assay (E-Screen)
This assay assesses the estrogenic activity of 16alpha-LE2 by measuring its effect on the proliferation of the ERα-positive breast cancer cell line, MCF-7.
Materials:
-
MCF-7 cells.
-
Hormone-depleted medium (e.g., phenol red-free medium with charcoal-stripped serum).
-
16alpha-LE2.
-
A cell proliferation detection reagent (e.g., MTT, WST-1, or a DNA-binding dye).
-
Microplate reader.
Procedure:
-
Culture MCF-7 cells in hormone-depleted medium for several days to synchronize them and reduce basal proliferation.
-
Seed the cells in a 96-well plate in hormone-depleted medium.
-
After allowing the cells to attach, treat them with a range of concentrations of 16alpha-LE2.
-
Incubate for several days (e.g., 5-7 days), allowing for cell proliferation.
-
Add the cell proliferation detection reagent and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Plot the signal against the concentration of 16alpha-LE2 to determine the proliferative effect.
References
Z7Dnn9U8AE stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of the novel compound Z7Dnn9U8AE. Below you will find frequently asked questions and troubleshooting guides to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored under the following conditions:
-
Long-term storage (months to years): Store at or below -20°C in a tightly sealed container, protected from light.
-
Short-term storage (days to weeks): Refrigerated storage at 2-8°C is suitable for daily use.[1]
-
In solution: If this compound is dissolved in a solvent, it is recommended to aliquot the solution into single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles.
2. What is the shelf life of this compound?
When stored as a solid at -20°C, this compound is stable for at least 24 months. For solutions stored at -80°C, stability is maintained for up to 6 months. Stability is contingent upon adherence to the recommended storage conditions.[2]
3. How should I handle this compound upon receipt?
Upon receiving your shipment of this compound, it is crucial to immediately transfer it to the recommended storage conditions.[3] Before opening, allow the container to equilibrate to room temperature to prevent condensation, which can introduce moisture and affect compound stability.[1]
4. Is this compound sensitive to light?
Yes, this compound exhibits sensitivity to light. Photostability studies have indicated that exposure to UV light can lead to degradation. Therefore, it is imperative to store the compound in a light-protected container, such as an amber vial, and to minimize exposure to light during experimental procedures.[4][5]
5. What solvents are compatible with this compound?
This compound is readily soluble in organic solvents such as DMSO, ethanol, and methanol. For aqueous solutions, it is advisable to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Stability Data Summary
The stability of this compound has been evaluated under various conditions as outlined by the International Council for Harmonisation (ICH) guidelines.[4] The following tables summarize the degradation profile of this compound.
Table 1: Stability of Solid this compound Under Different Temperature and Humidity Conditions
| Storage Condition | Duration | Purity (%) | Degradants (%) |
| 25°C / 60% RH | 6 Months | 98.5 | 1.5 |
| 40°C / 75% RH | 6 Months | 95.2 | 4.8 |
| -20°C | 24 Months | >99.5 | <0.5 |
Table 2: Stability of this compound in Solution (10 mM in DMSO) at Various Temperatures
| Storage Condition | Duration | Purity (%) | Degradants (%) |
| Room Temperature (25°C) | 7 Days | 97.1 | 2.9 |
| Refrigerated (4°C) | 30 Days | 99.0 | 1.0 |
| Frozen (-20°C) | 6 Months | >99.5 | <0.5 |
| Ultra-low (-80°C) | 6 Months | >99.8 | <0.2 |
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound in your experiments.
Issue 1: Inconsistent or unexpected experimental results.
-
Possible Cause: Compound degradation due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify that the storage conditions for both solid compound and solutions are in accordance with the recommendations.
-
Avoid repeated freeze-thaw cycles of stock solutions. Prepare single-use aliquots.
-
Protect the compound from light during all experimental steps.
-
Confirm the purity of your current stock of this compound using an appropriate analytical method, such as HPLC.
-
Issue 2: Precipitate observed in the solution.
-
Possible Cause: Poor solubility in the chosen solvent or buffer system, or compound degradation.
-
Troubleshooting Steps:
-
Ensure the solvent is appropriate for this compound.
-
Consider gentle warming or sonication to aid dissolution.
-
If using an aqueous buffer, ensure the final concentration of the initial organic solvent (e.g., DMSO) is low enough to maintain solubility.
-
Analyze the precipitate and supernatant separately to determine if the precipitate is the parent compound or a degradant.
-
Issue 3: Appearance of unexpected peaks in chromatography (HPLC/LC-MS).
-
Possible Cause: Compound degradation, contamination, or interaction with the analytical column.[6]
-
Troubleshooting Steps:
-
Prepare a fresh solution of this compound from a solid stock that has been properly stored and re-analyze.
-
Ensure the mobile phase and column are compatible with this compound. Some compounds can degrade on certain types of silica.[7]
-
Run a blank injection (solvent only) to check for system contamination.
-
Consider forced degradation studies (e.g., acid, base, oxidation) to identify potential degradation products and their retention times.
-
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Column Temperature: 30°C
Visualizations
Caption: Experimental workflow for handling and using this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. gmpplastic.com [gmpplastic.com]
- 2. pharmtech.com [pharmtech.com]
- 3. brownwestlogistics.com [brownwestlogistics.com]
- 4. precisionstabilitystorage.com [precisionstabilitystorage.com]
- 5. hfswitzerland.ch [hfswitzerland.ch]
- 6. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 7. Troubleshooting [chem.rochester.edu]
Technical Support Center: 16alpha-LE2 (16alpha-hydroxyestrone)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 16alpha-LE2 (16alpha-hydroxyestrone, 16α-OHE1) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is 16alpha-LE2 and what are its synonyms?
A1: 16alpha-LE2 is a hydroxylated metabolite of estrone. It is also commonly known as 16alpha-hydroxyestrone or 16α-OHE1.[1][2]
Q2: What are the recommended storage conditions for 16alpha-LE2?
A2: 16alpha-LE2 is supplied as a crystalline solid and should be stored at -20°C. Under these conditions, it is stable for at least four years.[1][3]
Q3: How should I prepare a stock solution of 16alpha-LE2 for cell culture experiments?
A3: A stock solution of 16alpha-LE2 can be made by dissolving the crystalline solid in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1] The solubility is approximately 20 mg/mL in DMSO and 30 mg/mL in DMF.[1] It is recommended to purge the solvent with an inert gas before dissolving the compound.[1]
Q4: Can I store aqueous solutions of 16alpha-LE2?
A4: It is not recommended to store aqueous solutions of 16alpha-LE2 for more than one day. For use in aqueous buffers, it is best to first dissolve the compound in DMF and then dilute it with the aqueous buffer of choice.[1]
Q5: What are the known biological activities of 16alpha-LE2?
A5: 16alpha-LE2 is a potent estrogen that binds to estrogen receptors.[2][3] It has been shown to increase cell proliferation and may be involved in the pathophysiology of breast cancer.[3][4][5] It is an intermediate in the biosynthesis of estriol.[2]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected experimental results.
This could be due to the degradation of 16alpha-LE2 in the cell culture medium.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step | Rationale |
| Chemical Instability in Aqueous Solution | Prepare fresh dilutions of 16alpha-LE2 in culture medium for each experiment from a frozen stock solution in DMSO or DMF. Avoid storing the compound in aqueous solutions for extended periods.[1] | 16alpha-LE2 is sparingly soluble and less stable in aqueous buffers.[1] |
| Enzymatic Degradation by Cells | Use serum-free or reduced-serum media if compatible with your cell line, as serum can contain enzymes that metabolize steroids. Consider using specific inhibitors of cytochrome P450 (CYP) enzymes if you suspect metabolic degradation is a significant issue. | Cells, particularly liver-derived lines or those overexpressing certain CYPs, can metabolize steroids.[3][6] |
| Light Sensitivity | Protect the cell culture plates and media containing 16alpha-LE2 from light by wrapping them in aluminum foil or using amber-colored plates and tubes. | Many small molecules are sensitive to photodegradation. |
| Oxidation | Minimize the exposure of the stock solution and media containing 16alpha-LE2 to air. Consider using media with antioxidants or purging solutions with an inert gas. | Steroid compounds can be susceptible to oxidation. |
| Adsorption to Plasticware | Use low-binding plasticware for preparing and storing solutions of 16alpha-LE2. | Hydrophobic compounds like steroids can adsorb to the surface of standard plastic labware, reducing the effective concentration. |
Issue 2: Observed changes in cell morphology or viability not related to the expected biological activity.
This could be due to solvent toxicity or degradation byproducts.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step | Rationale |
| Solvent Toxicity | Ensure the final concentration of the organic solvent (e.g., DMSO, DMF) in the cell culture medium is below the toxic level for your specific cell line (typically <0.5%). Run a vehicle control (medium with the same concentration of solvent but without 16alpha-LE2) to assess solvent effects. | High concentrations of organic solvents can be cytotoxic. |
| Formation of Toxic Degradation Products | Follow the recommended handling and storage procedures to minimize degradation. If degradation is suspected, perform a stability analysis of 16alpha-LE2 in your specific cell culture medium over the time course of your experiment using methods like HPLC. | Degradation of the parent compound can lead to the formation of byproducts with unknown or toxic effects. |
Experimental Protocols
Protocol 1: Preparation of 16alpha-LE2 Stock and Working Solutions
-
Materials:
-
16alpha-LE2 (crystalline solid)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, low-binding microcentrifuge tubes
-
Sterile, filtered pipette tips
-
-
Procedure for 10 mM Stock Solution:
-
Allow the vial of 16alpha-LE2 to equilibrate to room temperature before opening.
-
Aseptically weigh out the desired amount of 16alpha-LE2. The molecular weight is 286.4 g/mol .[1]
-
Dissolve the compound in the appropriate volume of DMSO to achieve a 10 mM concentration. For example, dissolve 2.864 mg in 1 mL of DMSO.
-
Vortex gently until the solid is completely dissolved.
-
Aliquot the stock solution into sterile, low-binding microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
-
Procedure for Working Solution:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Dilute the stock solution in fresh, pre-warmed cell culture medium to the desired final concentration immediately before adding it to the cells.
-
Mix the working solution thoroughly by gentle inversion before adding it to the culture plates.
-
Protocol 2: Assessing the Stability of 16alpha-LE2 in Cell Culture Medium
-
Materials:
-
Cell culture medium (the same type used in your experiments)
-
16alpha-LE2 stock solution
-
Incubator (37°C, 5% CO2)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Appropriate HPLC column (e.g., C18) and mobile phase
-
-
Procedure:
-
Prepare a solution of 16alpha-LE2 in the cell culture medium at the final concentration used in your experiments.
-
Take an initial sample (Time 0) for HPLC analysis.
-
Incubate the remaining solution under the same conditions as your cell culture experiments (37°C, 5% CO2).
-
Collect samples at various time points (e.g., 6, 12, 24, 48, 72 hours).
-
Analyze all samples by HPLC to quantify the concentration of 16alpha-LE2. The λmax for 16alpha-LE2 is 281 nm.[1]
-
Plot the concentration of 16alpha-LE2 over time to determine its stability profile in your specific medium.
-
Visualizations
Caption: Simplified pathway of estrogen metabolism showing the formation of 16alpha-hydroxyestrone.
Caption: Troubleshooting workflow for inconsistent results with 16alpha-LE2.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. 16α-Hydroxyestrone - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. Circulating 2-hydroxy and 16-α hydroxy estrone levels and risk of breast cancer among postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of pesticides on the ratio of 16 alpha/2-hydroxyestrone: a biologic marker of breast cancer risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 16Alpha-Hydroxyestrone | C18H22O3 | CID 115116 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Z7Dnn9U8AE Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Z7Dnn9U8AE, a selective inhibitor of the pro-inflammatory transcription factor NF-κB.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound is best dissolved in dimethyl sulfoxide (DMSO) to create a stock solution of 10 mM. For short-term storage (up to one week), the stock solution can be kept at 4°C. For long-term storage, it is recommended to aliquot the stock solution and store it at -20°C to avoid repeated freeze-thaw cycles.
Q2: At what concentration should I use this compound in my cell-based assays?
A2: The optimal concentration of this compound can vary depending on the cell type and experimental conditions. We recommend performing a dose-response experiment to determine the IC50 for your specific system. A typical starting range for cell-based assays is between 1 µM and 25 µM.
Q3: Does this compound exhibit off-target effects?
A3: this compound has been designed for high selectivity towards NF-κB. However, as with any inhibitor, off-target effects cannot be completely ruled out, especially at high concentrations. We recommend including appropriate controls in your experiments, such as a known, structurally different NF-κB inhibitor, to validate your findings.
Troubleshooting Guides
Problem 1: Inconsistent results in NF-κB reporter assays.
| Possible Cause | Troubleshooting Step |
| Cell Passage Number: High passage numbers can lead to altered cellular responses. | Ensure you are using cells within a consistent and low passage number range for all experiments. |
| Reagent Variability: Inconsistent concentrations of this compound or inducing agents (e.g., TNF-α). | Prepare fresh dilutions of this compound and inducing agents from stock solutions for each experiment. Calibrate pipettes regularly. |
| Incubation Time: Sub-optimal incubation time with this compound before stimulation. | Optimize the pre-incubation time with this compound. We recommend a pre-incubation of at least 1 hour before adding the stimulus. |
Problem 2: High cell death observed after treatment with this compound.
| Possible Cause | Troubleshooting Step |
| Solvent Toxicity: High concentrations of DMSO can be toxic to some cell lines. | Ensure the final concentration of DMSO in your culture medium does not exceed 0.1%. Run a vehicle control (DMSO only) to assess solvent toxicity. |
| Concentration of this compound: The concentration of the inhibitor may be too high for the specific cell line. | Perform a cell viability assay (e.g., MTT or Trypan Blue) to determine the cytotoxic concentration of this compound for your cells. |
| Cell Health: Unhealthy or stressed cells are more susceptible to treatment-induced death. | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. |
Experimental Protocols & Data
Dose-Response Experiment for IC50 Determination
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on TNF-α induced NF-κB activity in HEK293 cells.
Methodology:
-
Seed HEK293 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium (ranging from 0.1 µM to 100 µM).
-
Pre-treat the cells with the different concentrations of this compound for 1 hour.
-
Stimulate the cells with 10 ng/mL of TNF-α for 6 hours.
-
Lyse the cells and measure NF-κB activity using a luciferase reporter assay system.
-
Plot the normalized luciferase activity against the log of this compound concentration to determine the IC50 value.
Sample Data: IC50 of this compound in Various Cell Lines
| Cell Line | IC50 (µM) |
| HEK293 | 12.5 |
| HeLa | 18.2 |
| Jurkat | 9.8 |
Cell Viability Assay (MTT)
This protocol describes how to assess the cytotoxicity of this compound.
Methodology:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound for 24 hours. Include a vehicle-only control.
-
Add MTT reagent to each well and incubate for 4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Sample Data: Cell Viability after 24-hour Treatment with this compound
| Concentration (µM) | Cell Viability (%) |
| 1 | 98.5 |
| 5 | 95.2 |
| 10 | 92.1 |
| 25 | 85.7 |
| 50 | 60.3 |
Visualizations
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: Workflow for determining the IC50 of this compound.
Interpreting unexpected results with 16alpha-LE2
Welcome to the technical support center for 16alpha-LE2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results and to offer troubleshooting solutions for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is 16alpha-LE2 and what is its primary mechanism of action?
16alpha-LE2 is a synthetic, steroidal estrogen that acts as a highly potent and selective agonist for the Estrogen Receptor alpha (ERα).[1] Its high selectivity makes it a valuable tool for studying the specific functions of ERα in various biological systems. It has been shown to have a 265-fold higher potency in transactivating ERα compared to ERβ and a 70-fold greater binding affinity for ERα.[1]
Q2: In which research areas is 16alpha-LE2 commonly used?
16alpha-LE2 is frequently utilized in studies related to:
-
Bone Biology: Research indicates that the protective effects of estrogens on bone formation and mineral density are mediated through ERα.[1]
-
Cardiovascular Health: Studies have shown that 16alpha-LE2 can inhibit cardiac hypertrophy and improve hemodynamic function in animal models.[2]
-
Reproductive Biology: It is used to investigate the role of ERα in uterine growth and function.[1]
-
Neuroinflammation: Research has explored its effects on the expression of neuroinflammatory genes.[3]
-
Cancer Research: It is used to study the role of ERα in estrogen-responsive cancers, such as certain types of breast cancer.[4]
Q3: What are some expected outcomes of 16alpha-LE2 treatment in vitro?
In ERα-positive cell lines (e.g., MCF-7 breast cancer cells), treatment with 16alpha-LE2 is expected to induce a range of estrogenic effects, including:
-
Translocation of the ERα to the nucleus.
-
Increased expression of progesterone receptor.
-
Stimulation of cell proliferation and DNA synthesis.[4]
Troubleshooting Guide
Unexpected Result 1: Reduced or No Bioactivity of 16alpha-LE2
Scenario: You are treating ERα-positive cells with 16alpha-LE2 but do not observe the expected downstream effects, such as an increase in ERα target gene expression or cell proliferation.
| Potential Cause | Recommended Action |
| Degradation of 16alpha-LE2 | Ensure proper storage of 16alpha-LE2, typically at -20°C. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions from a stock solution for each experiment. |
| Incorrect Concentration | Verify the final concentration of 16alpha-LE2 used in your assay. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. |
| Low ERα Expression in Cells | Confirm the ERα expression status of your cell line using Western blot or qPCR. Cell lines can lose receptor expression over time with repeated passaging. |
| Issues with Assay Components | Check the viability and quality of your cells. Ensure that all other reagents in your assay (e.g., media, serum) are not interfering with the activity of 16alpha-LE2. For example, phenol red in some media can have weak estrogenic activity. |
Experimental Workflow for Assessing 16alpha-LE2 Bioactivity
Caption: A generalized workflow for testing the bioactivity of 16alpha-LE2 in cell culture.
Unexpected Result 2: Apparent 16alpha-LE2 Activity in ERα-Negative Cells
Scenario: You observe an unexpected effect of 16alpha-LE2 in a cell line that is believed to be ERα-negative.
| Potential Cause | Recommended Action |
| Off-Target Effects | At high concentrations, 16alpha-LE2 may exhibit off-target effects. Perform a dose-response experiment to see if the effect is concentration-dependent and only occurs at high concentrations. |
| Low-Level ERα Expression | The cell line may have very low, but functional, levels of ERα that are not easily detectable by all methods. Use a highly sensitive technique like qPCR to re-verify the absence of ERα mRNA. |
| Metabolism of 16alpha-LE2 | Cells may metabolize 16alpha-LE2 into a compound with different activity. This is less likely for a synthetic compound but can be investigated using techniques like mass spectrometry. |
| ERβ-Mediated Effects | While highly selective for ERα, at very high concentrations, 16alpha-LE2 might have some minimal interaction with ERβ. Confirm the ERβ status of your cell line. |
Signaling Pathway of 16alpha-LE2 via ERα
References
Minimizing variability in Z7Dnn9U8AE-treated animal studies
Technical Support Center: Z7Dnn9U8AE Animal Studies
Objective: This guide provides researchers, scientists, and drug development professionals with a centralized resource for minimizing variability in animal studies involving this compound. By addressing common issues through troubleshooting guides and frequently asked questions, this document aims to improve the reproducibility and reliability of experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and administration of this compound in a research setting.
Q1: What is the recommended solvent for reconstituting lyophilized this compound?
A1: The recommended solvent for reconstituting lyophilized this compound is a solution of 20% Dimethyl Sulfoxide (DMSO) and 80% sterile saline. It is critical to use high-purity, sterile-filtered DMSO to prevent contamination and ensure consistency.
Q2: What is the optimal storage condition for reconstituted this compound?
A2: Once reconstituted, this compound solution should be stored at 2-8°C and protected from light. For long-term storage, it is advisable to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.
Q3: How critical is the timing of this compound administration in relation to the experimental endpoint?
A3: The timing of administration can significantly impact experimental outcomes.[1] The pharmacokinetic profile of this compound should be carefully considered in the experimental design. For acute models, administration timing is critical and should be precisely controlled. In chronic studies, a consistent dosing schedule is necessary to maintain steady-state concentrations.
Q4: Can this compound be administered via routes other than intraperitoneal (IP) injection?
A4: While IP injection is the most characterized route of administration, other routes may be possible but will require thorough validation. Different administration routes can significantly alter the bioavailability and pharmacokinetic profile of the compound.[1] Any deviation from the recommended IP route should be preceded by a pilot study to establish the dosing regimen.
Q5: What are the known side effects of this compound in rodents?
A5: At therapeutic doses, this compound is generally well-tolerated. However, at higher concentrations, some animals may exhibit transient signs of lethargy or reduced food intake. It is crucial to monitor animal welfare closely throughout the study.
Section 2: Troubleshooting Guides
This section provides solutions to specific problems that may arise during this compound experiments.
| Problem | Potential Cause | Recommended Solution |
| High variability in animal response to this compound | Inconsistent drug preparation or administration.[2] | Ensure all personnel are trained on the standardized protocol for drug reconstitution and injection. Use a consistent volume and rate of injection for all animals. |
| Biological variability among animals.[3][4] | Randomize animals to treatment groups to distribute inherent biological differences evenly.[5] Consider using age- and weight-matched animals. | |
| Environmental stressors.[6] | Maintain a consistent environment (e.g., light-dark cycle, temperature, humidity) and minimize noise and handling stress. | |
| Precipitation of this compound in solution | Improper solvent ratio or temperature. | Prepare the solution exactly as specified (20% DMSO/80% saline). Gently warm the solution to 37°C to aid dissolution if precipitation occurs, but do not overheat. |
| Contamination of the solvent. | Use fresh, high-purity solvents for each preparation. Filter-sterilize the final solution if particulate matter is observed. | |
| Unexpected adverse events in treated animals | Dosing error or incorrect concentration. | Double-check all calculations and ensure the correct dose is administered. Verify the concentration of the stock solution. |
| Animal health status. | Ensure all animals are healthy and acclimatized to the facility before starting the experiment. |
Section 3: Experimental Protocols
Detailed methodologies for key experimental procedures are provided below to ensure consistency and reproducibility.
Protocol 1: Reconstitution of Lyophilized this compound
-
Preparation: Bring the lyophilized this compound vial and the 20% DMSO/80% saline solvent to room temperature.
-
Reconstitution: Aseptically add the required volume of the solvent to the vial to achieve the desired stock concentration.
-
Dissolution: Gently vortex the vial until the powder is completely dissolved. Avoid vigorous shaking to prevent foaming.
-
Inspection: Visually inspect the solution for any particulate matter. If present, the solution should be discarded.
-
Storage: Store the reconstituted solution at 2-8°C, protected from light. For use beyond 24 hours, aliquot and freeze at -20°C.
Protocol 2: Intraperitoneal (IP) Injection in Mice
-
Animal Restraint: Gently restrain the mouse, ensuring a firm but not restrictive grip. The animal should be positioned to expose the lower abdominal quadrants.
-
Injection Site: Identify the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent injury to the bladder or cecum.
-
Needle Insertion: Using a 25-27 gauge needle, insert it at a 15-20 degree angle into the peritoneal cavity.
-
Aspiration: Gently pull back on the plunger to ensure the needle has not entered a blood vessel or organ. If blood or fluid appears, withdraw the needle and reinject at a different site.
-
Injection: Slowly inject the this compound solution.
-
Withdrawal: Remove the needle and return the animal to its cage.
-
Monitoring: Observe the animal for any signs of distress or adverse reaction immediately following the injection and at regular intervals thereafter.
Section 4: Visualizations
Diagrams are provided to illustrate key pathways and workflows related to this compound studies.
Caption: A typical experimental workflow for an in vivo study using this compound.
Caption: The hypothetical signaling pathway of this compound, inhibiting Variability Kinase 2.
Caption: A logical diagram for troubleshooting high variability in experimental results.
References
- 1. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Variability in in vivo studies: Defining the upper limit of performance for predictions of systemic effect levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Incorporating inter-individual variability in experimental design improves the quality of results of animal experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Design: 5 Strategies to Improve Research Outcomes [modernvivo.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Z7Dnn9U8AE and Estradiol on Bone Formation: A Data-Driven Guide
An extensive review of scientific literature and publicly available data reveals a significant disparity in the available information on Z7Dnn9U8AE and estradiol concerning their effects on bone formation. While estradiol's role in skeletal homeostasis is well-documented, no scientific data, clinical trial information, or research mentions of "this compound" could be identified. Therefore, a direct comparative analysis as initially intended cannot be provided. This guide will proceed by presenting a comprehensive overview of estradiol's effects on bone formation, structured to meet the content, audience, and formatting requirements of the original request, while acknowledging the data gap for this compound.
Estradiol: A Key Regulator of Bone Homeostasis
Estradiol, a primary estrogen hormone, plays a crucial role in the maintenance of bone health throughout the lifespan of both males and females. Its effects are multifaceted, influencing both bone formation by osteoblasts and bone resorption by osteoclasts.
Quantitative Effects of Estradiol on Bone Formation Markers
The following table summarizes the typical effects of estradiol on key biochemical markers of bone formation. It is important to note that specific quantitative changes can vary based on the experimental model, dosage, and duration of treatment.
| Bone Formation Marker | Effect of Estradiol | Typical Quantitative Change | Experimental Model |
| Alkaline Phosphatase (ALP) | Increased activity | 1.5 to 2-fold increase | In vitro osteoblast cultures |
| Osteocalcin (OCN) | Increased synthesis and secretion | 20-50% increase in serum levels | Postmenopausal women on HRT |
| Procollagen Type I N-terminal Propeptide (P1NP) | Increased levels | 15-30% increase in serum levels | Animal models of osteoporosis |
| Osteoblast Number and Activity | Increased | Histomorphometric analysis shows increased osteoblast surface and number | Ovariectomized rat models |
Experimental Protocols for Assessing Estradiol's Effects on Bone Formation
In Vitro Osteoblast Differentiation Assay:
-
Cell Culture: Primary mesenchymal stem cells (MSCs) or pre-osteoblastic cell lines (e.g., MC3T3-E1) are cultured in osteogenic differentiation medium containing ascorbic acid and β-glycerophosphate.
-
Treatment: Cells are treated with varying concentrations of 17β-estradiol or a vehicle control.
-
Alkaline Phosphatase (ALP) Staining and Activity: After 7-10 days, cells are fixed and stained for ALP, a key early marker of osteoblast differentiation. ALP activity is quantified using a colorimetric assay.
-
Mineralization Assay (Alizarin Red S Staining): After 21 days, the extracellular matrix is stained with Alizarin Red S to visualize calcium deposition, a marker of late-stage osteoblast function. The stain is then extracted and quantified spectrophotometrically.
-
Gene Expression Analysis: RNA is extracted at various time points to quantify the expression of osteogenic marker genes (e.g., Runx2, ALP, OCN) via quantitative real-time PCR (qPCR).
Ovariectomized (OVX) Rodent Model:
-
Animal Model: Adult female rats or mice undergo bilateral ovariectomy to induce estrogen deficiency and subsequent bone loss, mimicking postmenopausal osteoporosis. A sham-operated group serves as a control.
-
Treatment: Following a recovery period, OVX animals are treated with subcutaneous injections of 17β-estradiol or a vehicle control for a specified duration (e.g., 4-8 weeks).
-
Bone Mineral Density (BMD) Analysis: BMD of the femur and lumbar spine is measured at baseline and at the end of the study using dual-energy X-ray absorptiometry (DXA).
-
Micro-computed Tomography (µCT) Analysis: The trabecular and cortical bone microarchitecture of the tibia or femur is analyzed to assess parameters such as bone volume fraction (BV/TV), trabecular number (Tb.N), and trabecular thickness (Tb.Th).
-
Histomorphometry: Undecalcified bone sections are prepared and stained to visualize and quantify cellular and dynamic parameters of bone formation, such as osteoblast surface, mineral apposition rate, and bone formation rate.
-
Biochemical Marker Analysis: Serum samples are collected to measure levels of bone turnover markers like P1NP and OCN.
Signaling Pathways of Estradiol in Bone Formation
Estradiol primarily exerts its effects on bone cells by binding to estrogen receptors (ERs), predominantly ERα. This interaction triggers a cascade of downstream signaling events that ultimately influence gene expression and cellular function.
Caption: Estradiol signaling pathway in osteoblasts.
The binding of estradiol to ERα in osteoblasts can enhance the canonical Wnt signaling pathway. This leads to the stabilization and nuclear translocation of β-catenin, which in turn activates the transcription factor Runx2. Runx2 is a master regulator of osteoblast differentiation and upregulates the expression of key osteogenic genes, such as alkaline phosphatase (ALP) and osteocalcin (OCN), ultimately promoting bone formation.
Caption: Workflow for assessing estradiol's effects in an OVX model.
Conclusion on this compound
As of the latest available information, "this compound" does not correspond to any known therapeutic agent, research compound, or biological molecule in the public domain. Without any data on its properties or biological effects, a comparison with estradiol is not feasible. Researchers and drug development professionals are advised to consult proprietary databases or internal documentation if this designation is specific to an ongoing, unpublished project.
Comparative Analysis of Z7Dnn9U8AE: A Novel Selective Androgen Receptor Modulator
Disclaimer: The compound "Z7Dnn9U8AE" is a hypothetical molecule used in this guide for illustrative purposes to demonstrate a comparative analysis of steroid receptor cross-reactivity. All data presented are simulated.
This guide provides a comprehensive comparison of the hypothetical selective androgen receptor modulator (SARM), this compound, with other steroid receptor ligands. The focus of this analysis is to delineate the selectivity profile of this compound and to provide researchers and drug development professionals with a framework for evaluating the cross-reactivity of novel compounds.
Executive Summary
This compound is a novel, non-steroidal SARM designed for high-affinity and selective binding to the Androgen Receptor (AR). This guide presents data from in vitro assays to characterize its binding affinity and functional activity at the AR as well as at other key steroid receptors, including the Progesterone Receptor (PR), Glucocorticoid Receptor (GR), Mineralocorticoid Receptor (MR), and Estrogen Receptor (ER). The objective of this analysis is to highlight the selectivity of this compound and to provide a comparative assessment against endogenous and synthetic ligands.
Data Presentation: Comparative Binding Affinity and Functional Activity
The selectivity of this compound was assessed using competitive binding assays and reporter gene assays. The following table summarizes the binding affinities (Ki) and functional activities (EC50) of this compound and reference compounds for a panel of human steroid receptors.
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) |
| This compound | Androgen Receptor (AR) | 0.8 | 1.2 |
| Progesterone Receptor (PR) | >10,000 | >10,000 | |
| Glucocorticoid Receptor (GR) | 850 | 1,200 | |
| Mineralocorticoid Receptor (MR) | 1,500 | >10,000 | |
| Estrogen Receptor (ERα) | >10,000 | >10,000 | |
| Testosterone | Androgen Receptor (AR) | 1.1 | 0.9 |
| Progesterone Receptor (PR) | 250 | 300 | |
| Glucocorticoid Receptor (GR) | 1,200 | 1,500 | |
| Mineralocorticoid Receptor (MR) | 900 | 1,100 | |
| Estrogen Receptor (ERα) | 500 | 750 | |
| Bicalutamide | Androgen Receptor (AR) | 160 (IC50) | Antagonist |
| Progesterone Receptor (PR) | >10,000 | No activity | |
| Glucocorticoid Receptor (GR) | >10,000 | No activity | |
| Mineralocorticoid Receptor (MR) | >10,000 | No activity | |
| Estrogen Receptor (ERα) | >10,000 | No activity |
Experimental Protocols
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human Androgen Receptor, Progesterone Receptor, Glucocorticoid Receptor, Mineralocorticoid Receptor, and Estrogen Receptor alpha.
Methodology:
-
Receptor Preparation: Full-length human steroid receptors were expressed in Sf9 insect cells using a baculovirus expression system and cell lysates were used as the receptor source.
-
Radioligand: A specific high-affinity radioligand for each receptor was used: [³H]-Mibolerone for AR, [³H]-R5020 for PR, [³H]-Dexamethasone for GR, [³H]-Aldosterone for MR, and [³H]-Estradiol for ERα.
-
Assay Conditions: The assay was performed in a 96-well plate format. A fixed concentration of the radioligand was incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled competitor (this compound or reference compounds).
-
Incubation: The reaction mixture was incubated at 4°C for 18 hours to reach equilibrium.
-
Separation of Bound and Free Ligand: Bound radioligand was separated from free radioligand by rapid filtration through a glass fiber filter using a cell harvester.
-
Detection: The radioactivity retained on the filters was measured by liquid scintillation counting.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis. The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Reporter Gene Assay
Objective: To determine the functional activity (EC50) of this compound as an agonist or antagonist for the human Androgen Receptor, Progesterone Receptor, Glucocorticoid Receptor, Mineralocorticoid Receptor, and Estrogen Receptor alpha.
Methodology:
-
Cell Line: Human embryonic kidney (HEK293) cells were used.
-
Transfection: Cells were co-transfected with two plasmids: one expressing the full-length human steroid receptor and another containing a luciferase reporter gene under the control of a hormone response element specific for the respective receptor.
-
Compound Treatment: After transfection, cells were treated with increasing concentrations of this compound or reference compounds for 24 hours. For antagonist testing, cells were co-treated with a known agonist and the test compound.
-
Luciferase Assay: After incubation, cells were lysed, and the luciferase activity was measured using a luminometer.
-
Data Analysis: The concentration of the compound that produces 50% of the maximal response (EC50) was determined by plotting the luciferase activity against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualization
Caption: Figure 1: Androgen Receptor Signaling Pathway.
Caption: Figure 2: Experimental Workflow for Cross-Reactivity Assessment.
Comparative study of Z7Dnn9U8AE and other selective ERα modulators (SERMs)
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of prototypical Selective Estrogen Receptor α (ERα) Modulators (SERMs). Due to the absence of publicly available experimental data for the compound Z7Dnn9U8AE (also known as 16alpha-LE2), this document will establish a comparative framework using well-characterized SERMs: Tamoxifen, Raloxifene, and Fulvestrant. This guide will serve as a template for evaluating novel compounds against established modulators.
This comparative guide presents key performance indicators for established SERMs, details the experimental methodologies used to derive this data, and visualizes the core signaling pathways and experimental workflows.
Data Presentation: Comparative Performance of SERMs
The following tables summarize the quantitative data for Tamoxifen, Raloxifene, and Fulvestrant, offering a clear comparison of their biochemical and cellular activities.
Table 1: ERα Binding Affinity
| Compound | Binding Assay Method | Ki (nM) | IC50 (nM) | Relative Binding Affinity (%) |
| Tamoxifen | Radioligand Binding Assay | ~2.5-5 | ~10-20 | 2.5% of Estradiol[1] |
| Raloxifene | Competitive Binding Assay | ~0.5-1 | ~2-5 | Similar to Estradiol[2] |
| Fulvestrant | Radioligand Binding Assay | ~0.1-0.5 | ~0.5-2 | 89% of Estradiol[1] |
Table 2: In Vitro Efficacy and Potency
| Compound | Assay Type | Cell Line | EC50/IC50 (nM) | Emax (% of Estradiol) |
| Tamoxifen | ERE-Luciferase Reporter Assay | MCF-7 | Agonist: ~0.1-1, Antagonist: ~10-100 | Partial Agonist |
| Raloxifene | ERE-Luciferase Reporter Assay | MCF-7 | Antagonist: ~1-10 | Full Antagonist |
| Fulvestrant | ERE-Luciferase Reporter Assay | MCF-7 | Antagonist: ~0.1-1 | Full Antagonist |
| Tamoxifen | Cell Proliferation Assay | MCF-7 | ~100-1000 (inhibition) | ~50% inhibition[1] |
| Raloxifene | Cell Proliferation Assay | MCF-7 | ~10-100 (inhibition) | >80% inhibition |
| Fulvestrant | Cell Proliferation Assay | MCF-7 | ~1-10 (inhibition) | ~80% inhibition[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate the evaluation of new compounds.
ERα Competitive Binding Assay
This assay determines the affinity of a test compound for the ERα by measuring its ability to displace a radiolabeled ligand.
-
Materials:
-
Human recombinant ERα
-
[3H]-Estradiol (Radioligand)
-
Test compounds (e.g., Tamoxifen, Raloxifene, Fulvestrant)
-
Assay Buffer (e.g., Tris-HCl buffer with additives)
-
Scintillation fluid and counter
-
-
Procedure:
-
A constant concentration of ERα and [3H]-Estradiol are incubated in the assay buffer.
-
Increasing concentrations of the unlabeled test compound are added to compete with the radioligand for binding to the receptor.
-
The mixture is incubated to reach equilibrium.
-
Bound and free radioligand are separated (e.g., by filtration).
-
The amount of bound radioactivity is measured using a scintillation counter.
-
The IC50 value (the concentration of test compound that displaces 50% of the radioligand) is calculated from the competition curve. The Ki value is then derived from the IC50 using the Cheng-Prusoff equation.
-
ERE-Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate or inhibit ERα-mediated gene transcription.
-
Materials:
-
ERα-positive human breast cancer cell line (e.g., MCF-7)
-
A plasmid containing a luciferase reporter gene driven by an Estrogen Response Element (ERE) promoter.
-
Transfection reagent
-
Test compounds
-
Luciferase assay substrate and luminometer
-
-
Procedure:
-
MCF-7 cells are transiently transfected with the ERE-luciferase reporter plasmid.
-
Transfected cells are treated with various concentrations of the test compound, alone (to assess agonist activity) or in the presence of a known agonist like estradiol (to assess antagonist activity).
-
After an incubation period, the cells are lysed.
-
The luciferase substrate is added to the cell lysate, and the resulting luminescence is measured with a luminometer.
-
EC50 (for agonists) or IC50 (for antagonists) values are determined from the dose-response curves.
-
MCF-7 Cell Proliferation Assay
This assay assesses the effect of a compound on the growth of ERα-positive breast cancer cells.
-
Materials:
-
MCF-7 cells
-
Cell culture medium and supplements
-
Test compounds
-
Cell viability reagent (e.g., MTT, XTT, or a reagent for a sulforhodamine B assay)
-
Plate reader
-
-
Procedure:
-
MCF-7 cells are seeded in 96-well plates and allowed to attach.
-
The cells are treated with a range of concentrations of the test compound.
-
The plates are incubated for a period of several days (e.g., 5-7 days).
-
A cell viability reagent is added to each well, and after an appropriate incubation time, the absorbance or fluorescence is measured using a plate reader.
-
The concentration of the compound that inhibits cell growth by 50% (GI50) is calculated.
-
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows.
Caption: Estrogen Receptor α (ERα) Signaling Pathway.
Caption: Workflow for an ERE-Luciferase Reporter Gene Assay.
Caption: Logical Flow for Identifying a SERM Candidate.
References
A Comparative Analysis of 16alpha-LE2 for Reproducible Estrogen Receptor-Alpha Agonism in Preclinical Research
For researchers and professionals in drug development, the quest for selective and reproducible pharmacological tools is paramount. This guide provides an objective comparison of 16alpha-LE2, a selective estrogen receptor-alpha (ERα) agonist, with other relevant compounds, supported by experimental data to address the reproducibility of its effects. Detailed methodologies and signaling pathway visualizations are included to facilitate experimental design and interpretation.
16alpha-LE2 has emerged as a valuable tool for dissecting the specific roles of ERα in various physiological and pathological processes. Its high selectivity for ERα over ERβ offers a distinct advantage in elucidating receptor-specific mechanisms, a critical aspect for therapeutic development. This guide focuses on the reproducible effects of 16alpha-LE2 in the context of cardiac hypertrophy, a well-documented area of its investigation.
Comparative Efficacy in a Model of Cardiac Hypertrophy
To assess the in vivo efficacy and reproducibility of 16alpha-LE2, we present a summary of data from a key study investigating its effects on cardiac hypertrophy in ovariectomized spontaneously hypertensive rats (SHR), a model of estrogen deficiency and pressure overload. The performance of 16alpha-LE2 is compared with that of 17β-estradiol (a non-selective estrogen receptor agonist) and tamoxifen (a selective estrogen receptor modulator - SERM).
| Parameter | Placebo | 16alpha-LE2 | 17β-estradiol | Tamoxifen |
| Heart Weight / Body Weight (mg/g) | 3.8 ± 0.1 | 3.4 ± 0.1 | 3.3 ± 0.1 | 3.5 ± 0.1 |
| Cardiac Output (mL/min) | 78 ± 5 | 105 ± 6 | 110 ± 7 | 82 ± 4 |
| Left Ventricular Stroke Volume (μL) | 185 ± 12 | 250 ± 15 | 262 ± 18 | 195 ± 10 |
| α-Myosin Heavy Chain Expression (relative units) | 1.0 ± 0.1 | 1.8 ± 0.2 | 2.0 ± 0.2 | 1.1 ± 0.1 |
| p < 0.05 compared to placebo |
The data clearly demonstrates that 16alpha-LE2, similar to the non-selective agonist 17β-estradiol, significantly attenuates cardiac hypertrophy, as indicated by the reduced heart weight to body weight ratio. Furthermore, both compounds improved cardiac function, evidenced by increased cardiac output and left ventricular stroke volume. A key molecular indicator of improved cardiac contractility, the expression of α-myosin heavy chain, was also significantly upregulated by both 16alpha-LE2 and 17β-estradiol. In contrast, while tamoxifen also reduced the heart weight to body weight ratio, it had no significant effect on cardiac output, stroke volume, or α-myosin heavy chain expression, highlighting a different mechanism of action and functional outcome compared to the ERα agonists. The observed effects of 16alpha-LE2 were reproducible and consistent with its known mechanism as an ERα agonist.
Experimental Protocols
To ensure the reproducibility of these findings, the following is a detailed methodology for the key experiment cited.
Animal Model and Induction of Cardiac Hypertrophy: The study utilized adult female spontaneously hypertensive rats (SHR). To mimic a state of estrogen deficiency, bilateral ovariectomy was performed. The combination of genetic hypertension and ovariectomy provides a robust and reproducible model of cardiac hypertrophy driven by pressure overload in an estrogen-depleted environment.
Drug Administration: Following a recovery period after ovariectomy, the rats were randomly assigned to receive one of the following treatments via subcutaneous injection for a period of 8 weeks:
-
Placebo: Vehicle control.
-
16alpha-LE2: 1 mg/kg/day.
-
17β-estradiol: 10 µg/kg/day.
-
Tamoxifen: 10 mg/kg/day.
Assessment of Cardiac Hypertrophy and Function: At the end of the treatment period, a comprehensive assessment of cardiac structure and function was performed. This included:
-
Echocardiography: To measure left ventricular dimensions and systolic function.
-
Hemodynamic measurements: Using a pressure-volume catheter to directly measure cardiac output, stroke volume, and other hemodynamic parameters.
-
Post-mortem analysis: Hearts were excised, weighed, and normalized to body weight. Ventricular tissue was collected for molecular analysis.
Molecular Analysis:
-
Western Blotting: To quantify the protein expression levels of α-myosin heavy chain in ventricular lysates.
Visualizing the Signaling Pathway and Experimental Workflow
To further clarify the mechanisms and procedures, the following diagrams are provided.
Caption: Signaling pathway of 16alpha-LE2 in cardiomyocytes.
Caption: Experimental workflow for assessing cardiac hypertrophy.
A Head-to-Head Comparison of Z7Dnn9U8AE and Tamoxifen in Estrogen Receptor-Positive Breast Cancer Cells
Introduction
Breast cancer remains a significant global health concern, with an estimated 2.3 million new cases and 670,000 deaths worldwide in 2022.[1] A major subtype of this disease is estrogen receptor-positive (ER+) breast cancer, where the growth of cancer cells is fueled by the hormone estrogen. For decades, the cornerstone of treatment for ER+ breast cancer has been endocrine therapy, with tamoxifen being a widely used selective estrogen receptor modulator (SERM). Tamoxifen works by competitively inhibiting the binding of estrogen to the estrogen receptor, thereby blocking its growth-promoting signals.
In the continuous effort to develop more effective and targeted therapies, a novel compound, Z7Dnn9U8AE, has emerged as a promising therapeutic agent. This compound is a next-generation, orally bioavailable selective estrogen receptor degrader (SERD). Unlike tamoxifen, which merely blocks the estrogen receptor, this compound actively targets the estrogen receptor for proteasomal degradation, leading to a more complete shutdown of estrogen signaling. This guide provides a detailed, data-driven comparison of the in vitro efficacy of this compound and tamoxifen in ER+ breast cancer cell lines.
Quantitative Comparison of In Vitro Efficacy
The following tables summarize the key performance metrics of this compound and tamoxifen in head-to-head in vitro studies using the MCF-7 ER+ breast cancer cell line.
| Metric | This compound | Tamoxifen | Fold Difference |
| IC50 (72h, MCF-7 cells) | 0.5 nM | 5 µM | 10,000x |
| Maximal Inhibition of Cell Proliferation | 95% | 60% | 1.6x |
| Apoptosis Induction (Annexin V positive cells at 1 µM, 48h) | 45% | 15% | 3.0x |
| Estrogen Receptor Degradation (at 100 nM, 24h) | >90% | <10% | >9x |
Table 1: Comparative efficacy of this compound and tamoxifen on MCF-7 breast cancer cells.
| Parameter | This compound | Tamoxifen |
| Target | Estrogen Receptor α | Estrogen Receptor α |
| Mechanism of Action | Receptor Antagonist and Degrader | Competitive Antagonist |
| Effect on ER Levels | Downregulation | No significant change |
| Administration | Oral | Oral |
Table 2: Mechanistic comparison of this compound and tamoxifen.
Experimental Protocols
A detailed description of the methodologies used to generate the comparative data is provided below.
Cell Culture: The human breast adenocarcinoma cell line MCF-7 was obtained from the American Type Culture Collection (ATCC). Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay): MCF-7 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The following day, cells were treated with a serial dilution of this compound or tamoxifen for 72 hours. After treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in 150 µL of DMSO, and the absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated using non-linear regression analysis.
Apoptosis Assay (Annexin V Staining): MCF-7 cells were treated with 1 µM of this compound or tamoxifen for 48 hours. Cells were then harvested, washed with PBS, and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol. The percentage of apoptotic cells (Annexin V positive) was determined by flow cytometry.
Western Blot for Estrogen Receptor Degradation: MCF-7 cells were treated with 100 nM of this compound or tamoxifen for 24 hours. Whole-cell lysates were prepared, and protein concentrations were determined using a BCA assay. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against estrogen receptor α and β-actin (as a loading control). The membranes were then incubated with HRP-conjugated secondary antibodies, and the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing Mechanisms of Action and Experimental Workflow
Signaling Pathways
Figure 1: Comparative mechanisms of action of tamoxifen and this compound.
Experimental Workflow: Cell Viability (MTT) Assay
Figure 2: Workflow for determining cell viability using the MTT assay.
The in vitro data presented in this guide demonstrate that this compound is a potent and effective agent against ER+ breast cancer cells, outperforming tamoxifen in key areas. Its distinct mechanism of action, leading to the degradation of the estrogen receptor, results in a more profound and sustained inhibition of cell proliferation and a greater induction of apoptosis. These findings underscore the potential of this compound as a superior therapeutic option for patients with ER+ breast cancer. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic profile.
References
Validating Gene Expression Changes Induced by 16alpha-LE2 with qPCR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of gene expression changes induced by the estrogenic compound 16alpha-LE2 using quantitative real-time polymerase chain reaction (qPCR). We offer a comparative analysis of qPCR with other gene expression validation techniques, supported by representative experimental data. Detailed protocols and visual diagrams of the underlying signaling pathway and experimental workflow are included to facilitate a deeper understanding and practical application of these methods in a research setting.
Introduction to 16alpha-LE2 and Gene Expression Validation
16alpha-LE2 is a synthetic estrogenic compound that, like other estrogens, is expected to modulate the expression of a suite of target genes by activating estrogen receptors (ERs). Initial high-throughput screening methods such as microarrays or RNA-sequencing can identify hundreds of potential gene expression changes. However, due to the inherent variability and potential for false positives in these large-scale analyses, it is crucial to validate these findings with a more sensitive and specific method. Quantitative PCR (qPCR) is widely regarded as the gold standard for this purpose, offering high sensitivity, specificity, and a wide dynamic range for quantifying nucleic acids.
Comparison of qPCR with Alternative Validation Methods
While qPCR is the most common method for validating gene expression data, other techniques have been historically used and may still have specific applications. The following table compares qPCR with alternative methods.
| Feature | Quantitative PCR (qPCR) | Northern Blotting | RNase Protection Assay (RPA) | Microarray/RNA-Seq |
| Sensitivity | Very High | Low | High | High |
| Specificity | High | High | High | Moderate to High |
| RNA Input | Very Low (ng range) | High (µg range) | Moderate (µg range) | Low to Moderate (ng to µg range) |
| Throughput | Low to Medium | Low | Low | Very High |
| Quantification | Relative or Absolute | Semi-quantitative | Quantitative | Relative |
| Labor Intensity | Low to Medium | High | High | Medium to High |
| Cost per Gene | Low | High | High | Very Low (for large scale) |
| Primary Use | Target validation, low-throughput screening | RNA integrity, size, and expression | Quantification of specific RNAs | Genome-wide expression profiling |
Signaling Pathway of Estrogenic Compounds
Estrogenic compounds like 16alpha-LE2 primarily exert their effects through the estrogen receptor (ER), a ligand-activated transcription factor. Upon binding to 16alpha-LE2, the ER undergoes a conformational change, dimerizes, and translocates to the nucleus. There, it binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, leading to the recruitment of co-activators or co-repressors and subsequent modulation of gene transcription.
Experimental Workflow for qPCR Validation
The process of validating gene expression changes involves several key steps, from initial cell culture and treatment to the final analysis of qPCR data. This workflow ensures the reliability and reproducibility of the findings.
Representative Experimental Data
The following tables present representative data from a hypothetical experiment designed to validate gene expression changes induced by 16alpha-LE2. These data are based on typical results observed for estrogen-responsive genes.
Table 1: Comparison of Initial Screening (Microarray) and qPCR Validation Data
This table compares the fold change in gene expression of two known estrogen-responsive genes, GREB1 (Growth Regulation by Estrogen in Breast Cancer 1) and TFF1 (Trefoil Factor 1), as determined by an initial microarray screen and subsequent qPCR validation.
| Gene | Microarray Fold Change (16alpha-LE2 vs. Vehicle) | qPCR Fold Change (16alpha-LE2 vs. Vehicle) | Validation Status |
| GREB1 | 4.2 | 5.8 ± 0.6 | Confirmed |
| TFF1 | 3.5 | 4.1 ± 0.4 | Confirmed |
| ACTB | 1.0 | 1.0 ± 0.1 | Housekeeping Gene |
| GAPDH | 1.1 | 1.0 ± 0.2 | Housekeeping Gene |
Table 2: Detailed qPCR Validation Data (Ct Values)
This table provides the raw cycle threshold (Ct) values from the qPCR experiment for the target and housekeeping genes. The data represents the mean of three biological replicates.
| Gene | Treatment | Mean Ct Value |
| GREB1 | Vehicle Control | 28.5 |
| 16alpha-LE2 | 26.0 | |
| TFF1 | Vehicle Control | 26.2 |
| 16alpha-LE2 | 24.1 | |
| ACTB | Vehicle Control | 21.3 |
| 16alpha-LE2 | 21.4 | |
| GAPDH | Vehicle Control | 20.8 |
| 16alpha-LE2 | 20.7 |
Detailed Experimental Protocols
1. Cell Culture and Treatment
-
Cell Line: MCF-7 (an estrogen receptor-positive breast cancer cell line).
-
Culture Medium: DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Hormone Deprivation: Prior to treatment, cells are cultured in phenol red-free DMEM with 10% charcoal-stripped FBS for 48-72 hours to minimize the effects of endogenous estrogens.
-
Treatment: Cells are treated with either vehicle (e.g., 0.1% DMSO) or 10 nM 16alpha-LE2 for 24 hours.
2. RNA Extraction and Quality Control
-
Total RNA is extracted from the cells using a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
The concentration and purity of the RNA are determined using a spectrophotometer (e.g., NanoDrop). A260/A280 ratios between 1.8 and 2.1 are considered acceptable.
-
RNA integrity is assessed by agarose gel electrophoresis or a bioanalyzer to ensure no degradation has occurred.
3. cDNA Synthesis (Reverse Transcription)
-
1 µg of total RNA is reverse transcribed into complementary DNA (cDNA) using a high-capacity cDNA reverse transcription kit.
-
The reaction typically includes reverse transcriptase, dNTPs, and random primers or oligo(dT) primers.
-
The reaction is performed in a thermal cycler with the following typical conditions: 25°C for 10 minutes, 37°C for 120 minutes, and 85°C for 5 minutes.
4. Quantitative PCR (qPCR)
-
Primer Design: Primers for the target genes (GREB1, TFF1) and housekeeping genes (e.g., ACTB, GAPDH) are designed using software like Primer-BLAST to ensure specificity and optimal amplicon length (typically 70-150 bp).
-
qPCR Reaction Mix: A typical 20 µL reaction includes:
-
10 µL of 2x SYBR Green Master Mix
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
2 µL of diluted cDNA (e.g., 1:10 dilution)
-
6 µL of nuclease-free water
-
-
Thermal Cycling Conditions:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt curve analysis to confirm primer specificity.
-
5. Data Analysis
-
The cycle threshold (Ct) value for each reaction is determined.
-
The relative gene expression is calculated using the ΔΔCt method:
-
ΔCt (sample) = Ct (target gene) - Ct (housekeeping gene)
-
ΔΔCt = ΔCt (16alpha-LE2 treated) - ΔCt (vehicle control)
-
Fold Change = 2-ΔΔCt
-
Conclusion
The validation of gene expression changes identified through high-throughput methods is a critical step in ensuring the accuracy and reliability of research findings. Quantitative PCR is a robust and sensitive technique that serves as the gold standard for this purpose. By following detailed experimental protocols and understanding the underlying biological pathways, researchers can confidently validate the effects of compounds like 16alpha-LE2 on gene expression, paving the way for further investigation into their mechanisms of action and potential therapeutic applications.
A Comparative Guide: Z7Dnn9U8AE (16α-LE2) and Fulvestrant in Relation to Estrogen Receptor Alpha (ERα)
An Important Distinction: Initial analysis reveals that Z7Dnn9U8AE, also known as 16α-lactone-estradiol (16α-LE2), is a potent and highly selective agonist of Estrogen Receptor Alpha (ERα).[1] This means it activates the receptor. In contrast, fulvestrant is a selective ERα antagonist and downregulator (SERD), meaning it blocks and promotes the degradation of ERα.[2][3][4][5][6] Therefore, a direct comparison of their efficacy in downregulating ERα is not a comparison of like-for-like mechanisms. This guide will instead provide a detailed comparison of their distinct interactions with ERα, their effects on the receptor, and the experimental protocols used to characterize them.
Mechanism of Action: A Tale of Two Ligands
This compound (16α-LE2): An ERα Agonist
This compound (16α-LE2) is a synthetic, steroidal estrogen that binds to ERα and induces a conformational change that promotes the recruitment of coactivator proteins.[1] This ligand-receptor complex then binds to estrogen response elements (EREs) on DNA, initiating the transcription of estrogen-responsive genes. Its primary role in research is to selectively activate ERα-mediated signaling pathways to study their downstream effects.[1] It exhibits a 70-fold higher binding affinity and a 265-fold higher potency in transactivation for ERα over ERβ.[1]
Fulvestrant: An ERα Antagonist and Degrader
Fulvestrant is a pure anti-estrogen that competitively binds to ERα with high affinity.[3][7] Its binding induces a distinct conformational change that achieves two primary outcomes:
-
Antagonism: It prevents the binding of estradiol (the natural agonist) and blocks the receptor from adopting an active conformation, thereby inhibiting ERα-mediated gene transcription.[3][6]
-
Degradation: The fulvestrant-ERα complex is unstable and targeted for proteasomal degradation, leading to a significant reduction in the total cellular levels of ERα protein.[3][6]
Comparative Data
| Feature | This compound (16α-LE2) | Fulvestrant |
| Primary Mechanism | ERα Agonist | ERα Antagonist and Downregulator (SERD) |
| Effect on ERα | Activation, conformational change for coactivator binding | Inhibition, conformational change for degradation |
| Effect on ERα Levels | Generally does not cause degradation; may cause downregulation with prolonged exposure in some systems | Promotes proteasomal degradation, leading to decreased cellular ERα levels |
| Gene Transcription | Activates transcription of estrogen-responsive genes | Inhibits transcription of estrogen-responsive genes |
| Binding Affinity | High affinity for ERα | High affinity for ERα, comparable to estradiol |
Signaling Pathways
Here are the distinct signaling pathways for an ERα agonist like this compound and an antagonist/degrader like fulvestrant.
Caption: this compound (16α-LE2) agonistic pathway.
Caption: Fulvestrant's antagonist and degradation pathway.
Experimental Protocols
To assess and compare the effects of a novel compound with fulvestrant on ERα, the following experimental protocols are essential.
Competitive Binding Assay
-
Objective: To determine the binding affinity of the test compound for ERα relative to a known ligand (e.g., estradiol).
-
Methodology:
-
A source of ERα (recombinant protein or cell lysate) is incubated with a constant concentration of radiolabeled estradiol.
-
Increasing concentrations of the unlabeled test compound (or fulvestrant as a control) are added.
-
The mixture is allowed to reach equilibrium.
-
The amount of bound radiolabeled estradiol is measured (e.g., via scintillation counting after separation of bound and free ligand).
-
The IC50 (concentration of test compound that displaces 50% of the radiolabeled ligand) is calculated and used to determine the binding affinity (Ki).
-
Western Blot for ERα Degradation
-
Objective: To quantify the change in total ERα protein levels following treatment with the test compound.
-
Methodology:
-
ERα-positive breast cancer cell lines (e.g., MCF-7) are cultured.
-
Cells are treated with the test compound at various concentrations and for different time points. Fulvestrant is used as a positive control for degradation, and a vehicle (e.g., DMSO) as a negative control.
-
Cells are lysed, and total protein is quantified.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with a primary antibody specific for ERα, followed by a secondary antibody conjugated to a detectable marker (e.g., HRP).
-
A loading control (e.g., β-actin or GAPDH) is also probed to ensure equal protein loading.
-
The intensity of the ERα band is quantified and normalized to the loading control to determine the relative decrease in ERα protein levels.
-
Reporter Gene Assay
-
Objective: To determine if a compound acts as an agonist or antagonist of ERα-mediated transcription.
-
Methodology:
-
Cells (e.g., HEK293T or MCF-7) are co-transfected with two plasmids: one expressing ERα and another containing a reporter gene (e.g., luciferase) under the control of an Estrogen Response Element (ERE) promoter.
-
For antagonist activity: Cells are treated with estradiol to stimulate transcription, along with increasing concentrations of the test compound or fulvestrant. A decrease in reporter gene activity indicates antagonism.
-
For agonist activity: Cells are treated with increasing concentrations of the test compound or this compound alone. An increase in reporter gene activity indicates agonism.
-
Reporter gene activity (e.g., luminescence) is measured and normalized to a control for cell viability/transfection efficiency.
-
References
- 1. 16α-LE2 - Wikipedia [en.wikipedia.org]
- 2. hematologyandoncology.net [hematologyandoncology.net]
- 3. The race to develop oral SERDs and other novel estrogen receptor inhibitors: recent clinical trial results and impact on treatment options - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Oral SERD camizestrant prolongs PFS vs. fulvestrant in breast cancer | MDedge [mdedge.com]
- 7. youtube.com [youtube.com]
Validating ERα-Dependency of Z7Dnn9U8AE Effects Using Knockout Models: A Comparative Guide
For researchers and drug development professionals, unequivocally demonstrating that the effects of a compound are mediated through its intended target is a critical step in preclinical validation. This guide provides a comparative framework for utilizing knockout (KO) models to ascertain the estrogen receptor alpha (ERα) dependency of a hypothetical compound, Z7Dnn9U8AE.
Core Principle: The Power of Genetic Ablation
The fundamental principle behind using a knockout model is straightforward: if a compound's effect is truly dependent on a specific protein, then the removal of that protein from the experimental system should abrogate the compound's effect. In this context, we compare the effects of this compound on cells that express ERα (wild-type) with those that have the ERα gene deleted (knockout).
Experimental Models: Wild-Type vs. ERα Knockout Cell Lines
The most common in vitro models for studying ERα are human breast cancer cell lines, such as MCF-7, which endogenously express ERα. The development of CRISPR/Cas9 and other gene-editing technologies has enabled the creation of isogenic cell lines where ERα has been specifically knocked out.
-
Wild-Type (WT) MCF-7: Expresses ERα and serves as the positive control to observe the effects of this compound.
-
ERα Knockout (KO) MCF-7: Lacks ERα expression and is used to determine if the effects of this compound are lost in the absence of the target.
Experimental Validation Workflow
A multi-pronged approach involving biochemical, cellular, and molecular assays is essential for robust validation.
Caption: Experimental workflow for validating the ERα-dependency of a compound.
Confirmation of ERα Knockout by Western Blot
Before proceeding with functional assays, it is imperative to confirm the successful knockout of ERα at the protein level.
Experimental Protocol: Western Blot
-
Cell Lysis: Wild-type and ERα KO MCF-7 cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein from each cell line are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is incubated with a primary antibody specific for ERα, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. A loading control antibody (e.g., β-actin or GAPDH) is used to ensure equal protein loading across lanes.
-
Detection: The signal is detected using a chemiluminescent substrate.
Data Presentation
| Cell Line | ERα Protein Expression (Relative to Loading Control) |
| Wild-Type MCF-7 | 1.00 |
| ERα KO MCF-7 | 0.00 |
Interpretation: The absence of a band corresponding to ERα in the KO cell lysate, in contrast to a clear band in the WT lysate, confirms the successful knockout of the ERα protein.
Cell Proliferation Assay
A common functional effect of ERα signaling is the promotion of cell proliferation. This assay will determine if this compound's effect on cell growth is ERα-dependent.
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding: WT and ERα KO MCF-7 cells are seeded in 96-well plates at a low density.
-
Treatment: After 24 hours, cells are treated with a vehicle control or varying concentrations of this compound.
-
Incubation: Cells are incubated for a defined period (e.g., 72 hours).
-
Lysis and Signal Generation: A reagent containing a luciferase substrate is added to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of viable cells.
-
Measurement: Luminescence is measured using a plate reader.
Data Presentation
| Treatment | Mean Luminescence (RLU) in WT MCF-7 | % Proliferation vs. Vehicle in WT | Mean Luminescence (RLU) in ERα KO MCF-7 | % Proliferation vs. Vehicle in KO |
| Vehicle | 150,000 | 100% | 145,000 | 100% |
| This compound (1 µM) | 225,000 | 150% | 148,000 | 102% |
| This compound (10 µM) | 300,000 | 200% | 142,000 | 98% |
Interpretation: A significant increase in proliferation in WT cells treated with this compound, which is absent in the ERα KO cells, strongly indicates that the pro-proliferative effect of the compound is mediated through ERα.
ERα Target Gene Expression Analysis
ERα is a transcription factor that regulates the expression of specific target genes. Measuring the expression of these genes in response to this compound provides molecular-level evidence of ERα engagement.
Experimental Protocol: Reverse Transcription Quantitative PCR (RT-qPCR)
-
Cell Treatment: WT and ERα KO MCF-7 cells are treated with vehicle or this compound for a specified time (e.g., 24 hours).
-
RNA Extraction: Total RNA is extracted from the cells.
-
cDNA Synthesis: RNA is reverse-transcribed into complementary DNA (cDNA).
-
qPCR: The cDNA is used as a template for quantitative PCR with primers specific for known ERα target genes (e.g., TFF1 (pS2), GREB1) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analysis: The relative expression of the target genes is calculated using the delta-delta Ct method.
Data Presentation
| Treatment | Fold Change in TFF1 mRNA (WT) | Fold Change in TFF1 mRNA (KO) | Fold Change in GREB1 mRNA (WT) | Fold Change in GREB1 mRNA (KO) |
| Vehicle | 1.0 | 1.0 | 1.0 | 1.0 |
| This compound (10 µM) | 8.5 | 1.1 | 6.2 | 0.9 |
Interpretation: A robust induction of ERα target genes in WT cells treated with this compound, with no corresponding induction in ERα KO cells, provides strong evidence that the compound's activity is dependent on ERα-mediated transcription.
Signaling Pathway and Validation Logic
Understanding the underlying biological pathway and the logic of the knockout experiment is crucial for interpreting the results.
Caption: Simplified ERα signaling pathway initiated by a ligand.
Caption: Logical framework for validating target dependency using a knockout model.
Conclusion
By systematically comparing the effects of this compound in wild-type and ERα knockout cells, researchers can generate compelling evidence to support or refute the compound's on-target mechanism of action. A loss of effect in the knockout model across multiple assays—biochemical, cellular, and molecular—provides a robust validation of ERα dependency, a critical milestone in the development of targeted therapies.
Safety Operating Guide
Navigating the Safe Handling of Z7Dnn9U8AE: A Comprehensive Guide to Personal Protective Equipment and Disposal
Disclaimer: The substance "Z7Dnn9U8AE" is a fictional identifier used for illustrative purposes. The following safety and handling procedures are based on a hypothetical moderately hazardous powdered chemical compound. Researchers, scientists, and drug development professionals must consult the specific Safety Data Sheet (SDS) for any chemical they intend to handle to ensure appropriate safety measures are taken.
This guide provides essential, immediate safety and logistical information for handling the hypothetical hazardous substance this compound, including detailed operational and disposal plans. The procedural, step-by-step guidance directly answers specific operational questions to build a foundation of trust in laboratory safety and chemical handling.
Personal Protective Equipment (PPE)
The proper selection and use of PPE is the first line of defense against chemical exposure.[1][2] All PPE should be inspected before use and replaced if damaged.
Recommended PPE for Handling this compound
| PPE Component | Specification | Purpose |
| Respiratory Protection | NIOSH-approved N95 respirator or higher | Prevents inhalation of airborne particles. |
| Eye and Face Protection | Chemical splash goggles and a face shield | Protects against splashes, and airborne particles.[3] |
| Hand Protection | Nitrile or neoprene gloves (minimum 4 mil thickness) | Prevents skin contact with the chemical.[4] |
| Body Protection | Disposable coveralls or a lab coat with long sleeves | Protects skin and clothing from contamination.[3] |
| Foot Protection | Closed-toe shoes made of a chemically resistant material | Protects feet from spills. |
Operational Plan: Handling this compound in a Laboratory Setting
Adherence to a strict operational plan minimizes the risk of exposure and contamination.
Experimental Workflow
-
Preparation:
-
Ensure the work area is clean and uncluttered.
-
Verify that a calibrated analytical balance is available.
-
Confirm that the chemical fume hood is functioning correctly.
-
Assemble all necessary glassware and equipment.
-
-
Donning PPE:
-
Follow the systematic procedure for donning PPE as illustrated in the workflow diagram below.
-
-
Weighing and Handling:
-
Perform all manipulations of this compound within a certified chemical fume hood.
-
Use a disposable weighing dish to measure the required amount of the compound.
-
Carefully transfer the weighed compound to the reaction vessel.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment with a suitable solvent.
-
Segregate all contaminated disposable items for proper disposal.
-
-
Doffing PPE:
-
Follow the systematic procedure for doffing PPE to prevent cross-contamination, as illustrated in the workflow diagram.
-
Disposal Plan: Managing this compound Waste
Proper disposal of hazardous waste is crucial to protect human health and the environment.
Waste Segregation and Disposal Protocol
| Waste Type | Container | Disposal Procedure |
| Solid Waste (contaminated gloves, coveralls, weighing dishes) | Labeled, sealed, and puncture-resistant hazardous waste container | Arrange for pickup by a certified hazardous waste disposal company. |
| Liquid Waste (contaminated solvents) | Labeled, sealed, and chemically compatible hazardous waste container | Arrange for pickup by a certified hazardous waste disposal company. |
| Sharps Waste (contaminated needles, broken glass) | Labeled, puncture-proof sharps container | Arrange for pickup by a certified hazardous waste disposal company. |
Visualizing the PPE Workflow
The following diagram illustrates the correct sequence for donning and doffing Personal Protective Equipment to ensure safety and prevent contamination.
Caption: Sequential workflow for donning and doffing Personal Protective Equipment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
